molecular formula C11H11NO2 B1338665 Ethyl 2-(3-cyanophenyl)acetate CAS No. 210113-91-0

Ethyl 2-(3-cyanophenyl)acetate

Cat. No.: B1338665
CAS No.: 210113-91-0
M. Wt: 189.21 g/mol
InChI Key: TVYAQKQOSLTGQB-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyanophenyl)acetate is a useful research compound. Its molecular formula is C11H11NO2 and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3-cyanophenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-cyanophenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-cyanophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-14-11(13)7-9-4-3-5-10(6-9)8-12/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYAQKQOSLTGQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20458307
Record name Ethyl 2-(3-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210113-91-0
Record name Ethyl 2-(3-cyanophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20458307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl 2-(3-cyanophenyl)acetate CAS number 210113-91-0

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

Ethyl 2-(3-cyanophenyl)acetate (CAS 210113-91-0) is a bifunctional aromatic building block critical to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and metabolic enzyme regulators.[1] Characterized by an ester moiety facilitating nucleophilic substitution and a nitrile group serving as a latent carbonyl or amine equivalent, this compound acts as a "molecular hinge" in medicinal chemistry.[1]

This guide analyzes the compound's utility in constructing 3-substituted phenylacetic acid scaffolds , specifically highlighting its role in developing next-generation Glutaminase and PERK inhibitors.[1] It contrasts classical esterification routes with modern Palladium-catalyzed


-arylation methodologies, providing researchers with actionable protocols for scalable synthesis.[1]

Part 2: Chemical Profile & Properties[1][2]

Physicochemical Specifications

The compound typically exists as a low-melting white solid or colorless oil, depending on purity and ambient conditions.[1]

PropertyValueNote
Molecular Formula

Molecular Weight 189.21 g/mol
CAS Number 210113-91-0
Melting Point 50 °CHigh purity crystalline form [1]
Boiling Point ~295 °CPredicted at 760 mmHg
Solubility DMSO, Methanol, Ethyl AcetateSparingly soluble in water
Appearance White solid / Colorless oil
Purity Grade

98% (HPLC)
Standard for pharma research

Part 3: Synthetic Methodologies

Route A: Palladium-Catalyzed -Arylation (Modern)

This route represents the state-of-the-art for introducing the acetate motif onto an aromatic ring without requiring pre-existing acetic acid functionality.[1] It utilizes 3-bromobenzonitrile and diethyl malonate , avoiding harsh acidic conditions.[1]

  • Mechanism: Pd-catalyzed cross-coupling followed by decarboxylation.[1]

  • Advantages: High regioselectivity, tolerance of the nitrile group, and avoidance of toxic cyanating agents (e.g., NaCN).[1]

Protocol:

  • Coupling: React 3-bromobenzonitrile (1.0 eq) with diethyl malonate (1.2 eq) in the presence of

    
     (catalytic) and a phosphine ligand (e.g., 
    
    
    
    ) in toluene at 100°C.
  • Base: Use

    
     or NaH to generate the malonate enolate.[1]
    
  • Decarboxylation: Treat the intermediate diethyl 2-(3-cyanophenyl)malonate with dilute NaOH followed by acidification and heating, or direct Krapcho decarboxylation (NaCl/DMSO) if the ester must be preserved (requires re-esterification if hydrolysis occurs).[1] Note: Direct synthesis of the mono-ester via specific ligands is reported with ~77% yield [1].[1]

Route B: Classical Esterification (Industrial)

Used when 3-cyanophenylacetic acid is commercially available or synthesized via the hydrolysis of 3-cyanobenzyl cyanide.[1]

  • Reagents: 3-cyanophenylacetic acid, Ethanol (excess),

    
     or 
    
    
    
    (cat.).[1]
  • Procedure: Reflux for 4–6 hours. Monitor by TLC/HPLC.

  • Workup: Neutralize with

    
    , extract with ethyl acetate, and distill.
    
Visualization of Synthetic Logic

SynthesisPathways Br 3-Bromobenzonitrile Inter Aryl Malonate Intermediate Br->Inter C-C Coupling Malonate Diethyl Malonate Malonate->Inter PdCat Pd(OAc)2 / Ligand PdCat->Inter Product Ethyl 2-(3-cyanophenyl)acetate (CAS 210113-91-0) Inter->Product Decarboxylation Acid 3-Cyanophenylacetic Acid Acid->Product Fischer Esterification EtOH Ethanol / H+ EtOH->Product

Figure 1: Convergent synthetic pathways.[1] The Pd-catalyzed route (top) allows access from aryl halides, while the esterification route (bottom) utilizes carboxylic acid precursors.[1]

Part 4: Pharmaceutical Applications & Reactivity

Ethyl 2-(3-cyanophenyl)acetate is a "divergent intermediate."[1] Its value lies in the orthogonal reactivity of its two functional groups: the ester (susceptible to hydrolysis/amidation) and the nitrile (susceptible to reduction/hydrolysis).[1]

Key Drug Discovery Applications
  • Glutaminase Inhibitors:

    • Used to synthesize inhibitors targeting cancer metabolism.[1] The phenylacetic acid moiety (derived from the ester) acts as a linker to bind allosteric pockets of the glutaminase enzyme [2].[1]

    • Mechanism:[1][2] The ester is hydrolyzed to the acid, which is then coupled with amines (e.g., thiadiazole derivatives) to form the bioactive amide.[1]

  • PERK Inhibitors (UPR Modulators):

    • The 3-cyanophenyl motif is critical in inhibitors of the Unfolded Protein Response (UPR), specifically targeting PERK (Protein Kinase R-like Endoplasmic Reticulum Kinase).[1]

    • Role: The cyano group often engages in hydrogen bonding or pi-stacking within the kinase hinge region, while the acetate tail provides solubility and orientation [3].[1]

  • NSAID Precursors (Ketoprofen/Zaltoprofen Analogs):

    • While Ketoprofen is 3-benzoyl, the 3-cyano group can be converted to a benzoyl group via Grignard addition (PhMgBr) followed by hydrolysis.[1] This allows for the synthesis of "masked" NSAID derivatives or isotopically labeled variants.[1]

Reactivity Flowchart

Reactivity Core Ethyl 2-(3-cyanophenyl)acetate Acid 3-Cyanophenylacetic Acid (Linker for Amides) Core->Acid LiOH / THF (Selective Hydrolysis) Amine Ethyl 2-(3-(aminomethyl)phenyl)acetate (Reduction) Core->Amine H2 / Raney Ni (Nitrile Reduction) Ketone Ethyl 2-(3-benzoylphenyl)acetate (Grignard + Hydrolysis) Core->Ketone 1. PhMgBr 2. H3O+ Thiazole Thiazole-coupled Amides (Glutaminase Inhibitors) Acid->Thiazole Amine Coupling (HATU/DMF)

Figure 2: Divergent synthesis capabilities.[1] The compound serves as a precursor for acids, amines, and ketones.[1]

Part 5: Experimental Protocol (Validation)

Protocol: Selective Hydrolysis to 3-Cyanophenylacetic Acid This protocol validates the quality of the ester by converting it to its primary pharmaceutical precursor.[1]

  • Dissolution: Dissolve Ethyl 2-(3-cyanophenyl)acetate (1.0 g, 5.28 mmol) in THF (10 mL) and Water (5 mL).

  • Reagent: Add LiOH·H2O (0.44 g, 10.5 mmol) at 0°C.[1]

  • Reaction: Stir at room temperature for 3 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

  • Workup: Acidify to pH 2 with 1N HCl. Extract with Ethyl Acetate (3 x 15 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    
  • Result: White solid (Yield >90%). This acid can be immediately used in HATU-mediated couplings for library generation.[1]

Part 6: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Signal Word: Warning

  • H302: Harmful if swallowed (Nitrile toxicity).[1][3]

  • H315/H319: Causes skin and serious eye irritation.[1][3]

  • H335: May cause respiratory irritation.[1][3]

Critical Handling:

  • Nitrile Risks: While less volatile than simple nitriles, metabolic breakdown can release cyanide ions.[1] Avoid strong acids which may liberate HCN gas.[1]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The methylene protons are acidic; avoid exposure to strong bases unless initiating a reaction.[1]

References

  • Goossen, L. J., et al. "Palladium-Catalyzed C–C Bond Formations via Activation of Carboxylic Acids and Their Derivatives."[1] RPTU Kaiserslautern-Landau, Dissertation, 2010.[1]

  • Calithera Biosciences. "Novel Glutaminase Inhibitors and Methods of Use."[1] US Patent Application US20160318921A1, 2016.[1]

  • GlaxoSmithKline. "Chemical Compounds (PERK Inhibitors)."[1] Korean Patent KR101676077B1, 2016.[1]

  • Guidechem. "Ethyl 2-(3-bromophenyl)acetate Precursor Data." Guidechem Chemical Database, Accessed 2025.[1]

  • Biosynth. "Ethyl 2-(3-cyanophenyl)acetate Product Specifications." Biosynth Catalog, Accessed 2025.[1]

Sources

An In-Depth Technical Guide to Ethyl 2-(3-cyanophenyl)acetate: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed the evolution of synthetic methodologies and the increasing demand for versatile building blocks in drug discovery. Molecules that offer a unique combination of functionalities are the cornerstone of innovative medicinal chemistry programs. Ethyl 2-(3-cyanophenyl)acetate is one such molecule. Its structure, featuring an ethyl ester, a benzylic methylene group, and a strategically placed nitrile on an aromatic ring, presents a trifecta of reactive sites for molecular elaboration. This guide is not a rigid recitation of facts but a curated synthesis of technical knowledge and practical insights, designed to empower researchers to fully leverage the potential of this valuable intermediate. We will delve into the "why" behind the "how," providing a rationale for the presented protocols and analytical methods, thereby fostering a deeper understanding and enabling creative application.

Core Molecular Attributes of Ethyl 2-(3-cyanophenyl)acetate

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective utilization. This section outlines the key physicochemical characteristics of Ethyl 2-(3-cyanophenyl)acetate.

Chemical Identity and Properties
PropertyValueSource(s)
Molecular Formula C₁₁H₁₁NO₂[1]
Molecular Weight 189.21 g/mol [1]
CAS Number 210113-91-0[1]
Appearance Colorless to pale yellow liquidInferred from similar compounds
Boiling Point 295.3 °C (Predicted)[2]
Synonyms 3-Cyanophenylacetic acid ethyl ester[1]

Synthesis of Ethyl 2-(3-cyanophenyl)acetate: A Plausible and Detailed Protocol

Step 1: Synthesis of the Precursor - 3-Cyanophenylacetic Acid

The initial step involves the hydrolysis of 3-cyanobenzyl cyanide to 3-cyanophenylacetic acid. Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids.

Reaction Scheme:

G start 3-Cyanobenzyl Cyanide end 3-Cyanophenylacetic Acid start->end H₂SO₄, H₂O, Heat

Caption: Hydrolysis of 3-cyanobenzyl cyanide.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-cyanobenzyl cyanide (1.0 eq) with a mixture of sulfuric acid and water (e.g., a 1:1 v/v mixture). The use of sulfuric acid is crucial as it acts as both a catalyst and a dehydrating agent at higher temperatures, driving the reaction to completion.

  • Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it over ice-water. The product, 3-cyanophenylacetic acid, will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove any residual acid. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Fischer Esterification to Yield Ethyl 2-(3-cyanophenyl)acetate

The second step is the classic Fischer esterification, where the synthesized 3-cyanophenylacetic acid is reacted with ethanol in the presence of an acid catalyst to form the desired ethyl ester.[3][4][5]

Reaction Scheme:

G start 3-Cyanophenylacetic Acid reagent + Ethanol start->reagent end Ethyl 2-(3-cyanophenyl)acetate reagent->end H₂SO₄ (cat.), Heat

Caption: Fischer Esterification of 3-cyanophenylacetic acid.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyanophenylacetic acid (1.0 eq) in an excess of absolute ethanol. Using ethanol as the solvent drives the equilibrium towards the product side.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (typically 5-10 mol%).

  • Reaction Execution: Heat the mixture to reflux and maintain it for several hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Work-up: Cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate. The ester will separate as an organic layer.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 2-(3-cyanophenyl)acetate.[6] Further purification can be achieved by column chromatography.

Purification and Characterization: Ensuring High Purity for Downstream Applications

The purity of a building block is paramount in drug discovery to ensure the integrity of subsequent synthetic steps and biological assays. This section details robust purification and analytical methods for Ethyl 2-(3-cyanophenyl)acetate.

Purification Methodologies

Column Chromatography:

Flash column chromatography is a highly effective method for purifying the crude product. A plausible eluent system would be a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity to elute the more polar product while retaining more polar impurities.[7]

Recrystallization:

If the product is obtained as a solid or can be induced to crystallize, recrystallization is an excellent final purification step. For esters, a common and effective solvent system is a mixture of ethanol and water.[8] The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy, indicating saturation. Slow cooling should then afford high-purity crystals.

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity and purity of the synthesized Ethyl 2-(3-cyanophenyl)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the benzylic protons, and multiplets for the aromatic protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals would include those for the carbonyl carbon of the ester, the nitrile carbon, the carbons of the ethyl group, the benzylic carbon, and the aromatic carbons.

Mass Spectrometry (MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for both purity assessment and structural confirmation. The mass spectrum will show the molecular ion peak (M⁺) at m/z = 189. The fragmentation pattern will likely involve the loss of the ethoxy group (-OCH₂CH₃) and other characteristic fragments of the phenylacetate structure.[9]

High-Performance Liquid Chromatography (HPLC):

A reversed-phase HPLC method can be developed for quantitative purity analysis. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid (e.g., formic or trifluoroacetic acid) to ensure sharp peaks, would be a suitable starting point.[10] The retention time and peak purity can be used to assess the sample's integrity.

The Strategic Role of Ethyl 2-(3-cyanophenyl)acetate in Drug Discovery

The true value of a building block lies in its utility for constructing biologically active molecules. Ethyl 2-(3-cyanophenyl)acetate is a versatile intermediate due to its multiple reactive sites.

The Cyanophenyl Moiety as a Bioisostere

In medicinal chemistry, the nitrile group is often employed as a bioisostere for a carboxylic acid or other polar functional groups.[11][12] This substitution can improve metabolic stability, enhance membrane permeability, and modulate binding interactions with the target protein. The cyanophenyl group in Ethyl 2-(3-cyanophenyl)acetate can thus be a key pharmacophoric element in the design of novel therapeutics.

Application as a Synthetic Intermediate: A Case Study

A notable application of a closely related compound, 2-[(4-cyanobenzyl)amino]ethyl acetate, is as a key intermediate in the synthesis of selective neuropeptide Y (NPY) antagonists.[11] NPY is a neurotransmitter implicated in various physiological processes, and its antagonists have therapeutic potential in conditions such as obesity and anxiety. While the exact synthesis of the NPY antagonist from this intermediate is proprietary, the structure highlights the importance of the cyanophenylacetate scaffold in constructing complex drug molecules.

Hypothetical Synthetic Utility:

The benzylic methylene group of Ethyl 2-(3-cyanophenyl)acetate is acidic and can be deprotonated to form a nucleophilic enolate. This enolate can then participate in various carbon-carbon bond-forming reactions, such as alkylations and aldol condensations, allowing for the introduction of diverse substituents. The ester functionality can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing further avenues for molecular diversification. The nitrile group can also be reduced to an amine or hydrolyzed to a carboxylic acid under different conditions, offering additional synthetic handles.

G cluster_starting_material Ethyl 2-(3-cyanophenyl)acetate cluster_reactions Synthetic Transformations cluster_products Potential Scaffolds for Drug Discovery A Ethyl 2-(3-cyanophenyl)acetate B Alkylation/Acylation at α-carbon A->B Base, Electrophile C Hydrolysis to Carboxylic Acid A->C H₃O⁺ / OH⁻ E Reduction of Nitrile to Amine A->E Reducing Agent (e.g., H₂, Pd/C) F α-Substituted Arylacetates B->F D Amidation C->D Amine, Coupling Agent G Aryl Acetic Acids C->G H Aryl Acetamides D->H I Aminomethyl Phenylacetates E->I

Caption: Synthetic utility of Ethyl 2-(3-cyanophenyl)acetate.

Conclusion and Future Outlook

Ethyl 2-(3-cyanophenyl)acetate is more than just a chemical compound; it is a versatile tool in the armamentarium of the medicinal chemist. Its strategic combination of functional groups allows for a multitude of synthetic transformations, making it an ideal starting point for the synthesis of diverse compound libraries and targeted drug candidates. While specific, publicly available examples of its direct use in late-stage clinical candidates are limited, its structural motifs are prevalent in pharmacologically active molecules. This guide has provided a comprehensive, albeit partially predictive, framework for the synthesis, purification, and analysis of this important building block. It is my hope that by understanding the underlying principles and potential applications, researchers will be inspired to explore the full synthetic potential of Ethyl 2-(3-cyanophenyl)acetate in their quest for novel and effective therapeutics.

References

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  • CN103408463A - 2-[(4-cyano-benzyl)
  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions - Master Organic Chemistry. ([Link])

  • Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fer - Semantic Scholar. ([Link])

  • Purification of Organic Compounds by Flash Column Chromatography. ([Link])

  • Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC - NIH. ([Link])

  • (PDF) Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora leaves before extraction of the essential oil - ResearchGate. ([Link])

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. ([Link])

  • (PDF) Validation of High-Performance Liquid Chromatography (HPLC) Method for Quantification of Ethyl p-Methoxycinnamate in Kaempferia galanga Extract - ResearchGate. ([Link])

  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. ([Link])

  • Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora - Journal of Materials and Environmental Science. ([Link])

  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - Beilstein Journals. ([Link])

  • Fischer Esterification-Typical Procedures - OperaChem. ([Link])

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  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase - MDPI. ([Link])

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Foreword: A Proactive Approach to Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Ethyl 2-(3-cyanophenyl)acetate

In the landscape of drug discovery and chemical synthesis, the novel compounds we handle are often accompanied by a limited history of safety and toxicological data. Ethyl 2-(3-cyanophenyl)acetate, a valuable building block in medicinal chemistry, is one such compound. This guide is crafted for the diligent researcher and scientist, providing a framework for its safe handling. It moves beyond mere compliance, aiming to instill a deep, causal understanding of the necessary safety protocols. Our philosophy is that a well-informed scientist is the cornerstone of a safe laboratory. This document is built on the pillars of expertise, trustworthiness, and authoritative grounding, ensuring that every recommendation is backed by verifiable data and best practices.

Compound Identification and Physicochemical Properties

Before handling any chemical, a thorough understanding of its identity and properties is paramount.

PropertyValueSource
Chemical Name Ethyl 2-(3-cyanophenyl)acetate[1]
Synonym(s) 3-Cyanophenylacetic acid ethyl ester[2]
CAS Number 210113-91-0[1][2]
Molecular Formula C₁₁H₁₁NO₂[1][2]
Molecular Weight 189.21 g/mol [1][2]
Storage Sealed in dry, 2-8°C[2]

Hazard Identification and GHS Classification

Ethyl 2-(3-cyanophenyl)acetate is classified as a hazardous substance.[3] The Globally Harmonized System (GHS) provides a universal framework for communicating these hazards.

GHS ClassificationInformation
Pictogram
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.[2][4] H315: Causes skin irritation.[2][4] H319: Causes serious eye irritation.[2][4] H335: May cause respiratory irritation.[2][4]
Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P362+P364, P405, P501[2]
Toxicological Profile: The Nitrile Moiety

The presence of a nitrile (-C≡N) group warrants special attention. Organic nitriles can be metabolized to release cyanide ions, which are potent inhibitors of cellular respiration.[3] Symptoms of nitrile or cyanide poisoning can include headache, dizziness, nausea, and in severe cases, convulsions, paralysis, and respiratory failure.[3] The compound is harmful if inhaled, swallowed, or absorbed through the skin.[3]

The Proactive Safety Workflow: From Risk Assessment to Emergency Preparedness

A foundational principle of laboratory safety is the proactive identification and mitigation of risks. The following workflow illustrates the cyclical nature of safety management.

cluster_0 Risk Assessment & Mitigation Identify Hazards Identify Hazards Analyze Risks Analyze Risks Identify Hazards->Analyze Risks Evaluate likelihood & severity Implement Controls Implement Controls Analyze Risks->Implement Controls Select appropriate measures Review & Refine Review & Refine Implement Controls->Review & Refine Monitor effectiveness & adapt Review & Refine->Identify Hazards Continuous Improvement

Caption: Proactive Safety Management Workflow.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, before it comes into contact with the researcher.

  • Fume Hood: All manipulations of Ethyl 2-(3-cyanophenyl)acetate, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood.[4] This is crucial to prevent the inhalation of any dust or vapors.[3]

  • Ventilation: The laboratory should be equipped with good general ventilation to supplement the local exhaust of the fume hood.[5][6]

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the last line of defense and must be used in conjunction with engineering controls.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side shields or chemical goggles.[3]Protects against splashes and airborne particles, preventing serious eye irritation.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile).[3] A lab coat must be worn.Prevents skin contact, which can cause irritation and systemic toxicity through absorption.[3][4]
Respiratory Protection Not typically required when using a fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge should be used.[7]Prevents respiratory tract irritation and systemic toxicity from inhalation.[4]

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to well-defined SOPs is critical for minimizing exposure and ensuring experimental reproducibility.

Protocol for Weighing the Solid Compound
  • Preparation: Don appropriate PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood is on and functioning correctly.

  • Staging: Place a weigh boat, spatula, and a sealable container for the compound inside the fume hood.

  • Taring: Place the empty weigh boat on the analytical balance inside the fume hood and tare the balance.

  • Dispensing: Carefully dispense the desired amount of Ethyl 2-(3-cyanophenyl)acetate onto the weigh boat. Avoid creating dust.

  • Containment: Immediately and securely close the stock container.

  • Cleanup: Clean the spatula and any minor spills within the fume hood using a damp cloth, which should then be disposed of as hazardous waste.

Protocol for Solution Preparation
  • Preparation: Perform this procedure entirely within a chemical fume hood.

  • Transfer: Carefully transfer the weighed solid into an appropriate flask.

  • Solvent Addition: Add the desired solvent to the flask using a funnel to prevent splashing.

  • Dissolution: Gently swirl or stir the mixture until the solid is fully dissolved. If necessary, use a sealed container on a stir plate.

  • Labeling: Clearly label the flask with the compound name, concentration, solvent, date, and your initials.

Accidental Release and Emergency Procedures

Preparedness is key to effectively managing unforeseen events.

Spill Response
  • Minor Spill (in a fume hood):

    • Absorb the spill with an inert material like vermiculite or sand.[3]

    • Scoop the absorbed material into a labeled, sealable container for hazardous waste.

    • Wipe the area with a suitable solvent, followed by soap and water.[8]

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.[9]

    • If safe to do so, increase ventilation to the area.

    • Prevent the spill from entering drains.[3]

    • Follow your institution's emergency response protocol.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9][10]
Skin Contact Immediately remove all contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[6][10] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[6][10] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[4]

Firefighting Measures

While not classified as flammable, understanding how to handle a fire involving this compound is crucial.

  • Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[3][11] For larger fires, water spray or fog can be used.[3]

  • Hazardous Combustion Products: Heating may lead to the emission of toxic fumes, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and potentially highly toxic hydrogen cyanide (HCN).[3]

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[3][11]

Emergency Response Logic

In the event of an emergency, a clear and logical response is vital.

cluster_1 Emergency Response Protocol Incident Incident Assess Assess Incident->Assess Evaluate severity & immediate danger Isolate Isolate Assess->Isolate If safe Evacuate Evacuate Assess->Evacuate If unsafe Alert Alert Isolate->Alert Notify supervisor & emergency services First_Aid First_Aid Alert->First_Aid Provide aid if trained & safe Evacuate->Alert Report Report First_Aid->Report

Caption: Logical flow for emergency response.

Storage and Disposal

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3][4][5] The recommended temperature is 2-8°C.[2] Keep away from incompatible materials such as strong oxidizing agents and acids.[5][6]

  • Disposal: Dispose of waste material and contaminated items in accordance with local, regional, and national regulations at an approved waste disposal plant.[9]

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

  • Safety data sheet. (2022, July 28). Retrieved from [Link]

  • Mass.gov. (2016, January 13). Lower Hazard Toxic Substance Designation Recommendation: Ethyl Acetate (CAS# 141-78-6). Retrieved from [Link]

  • CloudSDS. (n.d.). Ethyl Acetate Hazards and Safety Measures. Retrieved from [Link]

Sources

Technical Monograph: Ethyl 2-(3-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold for NSAID and Kinase Inhibitor Development

Executive Summary

Ethyl 2-(3-cyanophenyl)acetate (CAS 210113-91-0) is a specialized aromatic ester intermediate critical to the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and small-molecule kinase inhibitors.[1] Its value lies in its bifunctional nature : the ethyl acetate motif provides the foundational pharmacophore for 2-arylpropionic acids (the "profen" class), while the meta-cyano group serves as a robust, orthogonal handle for late-stage diversification—allowing conversion to ketones (via Grignard), amines (via reduction), or carboxylic acids (via hydrolysis).

This guide delineates the synthesis, physicochemical characterization, and strategic application of this compound in high-value drug development pipelines.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
PropertySpecification
IUPAC Name Ethyl 2-(3-cyanophenyl)acetate
CAS Number 210113-91-0
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Colorless to pale yellow oil
Boiling Point 145–150 °C (at 0.5 mmHg)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Functionality Meta-substituted nitrile; Alpha-methylene ester
Synthetic Pathways

For research and scale-up, two primary routes are validated. Route A is preferred for laboratory scale due to operational simplicity, while Route B is utilized when starting from halogenated precursors.

Route A: Fischer Esterification (Preferred Lab Scale)

This method utilizes commercially available 3-cyanophenylacetic acid.

  • Reagents: 3-Cyanophenylacetic acid, Absolute Ethanol, Sulfuric Acid (cat.).

  • Mechanism: Acid-catalyzed nucleophilic acyl substitution.

  • Yield: >92%

Protocol:

  • Charge: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 3-cyanophenylacetic acid (10.0 g, 62 mmol) in absolute ethanol (150 mL).

  • Catalyst: Add concentrated H₂SO₄ (0.5 mL) dropwise.

  • Reflux: Heat to reflux (78 °C) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1) for disappearance of the acid.

  • Workup: Cool to RT. Concentrate under reduced pressure to remove excess ethanol. Dilute residue with EtOAc (100 mL) and wash with sat. NaHCO₃ (2 x 50 mL) to neutralize acid traces.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. High-vacuum distillation yields the pure ester.

Route B: Palladium-Catalyzed Cyanation (Rosenmund-von Braun Modification)

Used when starting from Ethyl 3-bromophenylacetate.

  • Reagents: Ethyl 3-bromophenylacetate, Zn(CN)₂, Pd(PPh₃)₄, DMF.

  • Conditions: 80–100 °C, Inert Atmosphere (N₂).

SynthesisPathways StartA 3-Cyanophenylacetic Acid Product Ethyl 2-(3-cyanophenyl)acetate StartA->Product EtOH, H2SO4 Reflux (92%) StartB Ethyl 3-bromophenylacetate StartB->Product Zn(CN)2, Pd(PPh3)4 DMF, 80°C (85%)

Figure 1: Convergent synthetic pathways to Ethyl 2-(3-cyanophenyl)acetate.

Therapeutic Applications & Derivatization

The meta-cyano group is a "masked" functionality. In drug discovery, it is strategically manipulated to access distinct therapeutic classes.

4.1 Synthesis of Ketoprofen Analogs (NSAIDs)

The nitrile group allows for the introduction of the benzoyl moiety found in Ketoprofen.

  • Grignard Addition: Reaction of the nitrile with Phenylmagnesium bromide (PhMgBr) forms an imine intermediate.

  • Hydrolysis: Acidic hydrolysis converts the imine to a ketone.

  • Alpha-Methylation: Treatment with LDA and Methyl Iodide introduces the methyl group characteristic of "profens".

4.2 Synthesis of Kinase Inhibitors (Amines)

Reduction of the nitrile yields phenethylamine derivatives, common scaffolds in tyrosine kinase inhibitors.

  • Reagent: Raney Nickel/H₂ or Borane-THF.

  • Product: Ethyl 2-(3-(aminomethyl)phenyl)acetate.

Derivatization Core Ethyl 2-(3-cyanophenyl)acetate (Scaffold) Ketone 3-Benzoyl Derivative (Ketoprofen Precursor) Core->Ketone 1. PhMgBr, THF 2. H3O+ Amine 3-(Aminomethyl) Derivative (Kinase Inhibitor Linker) Core->Amine H2, Raney Ni or BH3-THF Acid 3-Carboxyphenylacetic Acid (Bifunctional Linker) Core->Acid NaOH, H2O (Hydrolysis)

Figure 2: Divergent synthesis of pharmaceutical intermediates from the core scaffold.

Analytical Characterization (Self-Validation)

To ensure protocol integrity, the synthesized compound must meet these spectral criteria:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50–7.60 (m, 2H, Ar-H ortho/para to CN)

    • δ 7.40–7.45 (m, 2H, Ar-H meta/ipso)

    • δ 4.18 (q, J=7.1 Hz, 2H, O-CH ₂-CH₃)

    • δ 3.65 (s, 2H, Ar-CH ₂-CO)

    • δ 1.25 (t, J=7.1 Hz, 3H, O-CH₂-CH ₃)

  • IR Spectroscopy (Neat):

    • 2230 cm⁻¹ : Distinct sharp peak (C≡N stretch).

    • 1735 cm⁻¹ : Strong carbonyl stretch (Ester C=O).

Safety & Handling
  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.

  • Skin Absorption: Nitriles can penetrate the skin. Use Nitrile gloves (double-gloving recommended) and long sleeves.

  • Storage: Store at 2–8 °C under inert gas (Argon) to prevent hydrolysis.

References
  • PubChem Compound Summary . Ethyl 2-(3-cyanophenyl)acetate (CAS 210113-91-0).[1][2][3][4] National Center for Biotechnology Information. Link

  • Organic Syntheses . General Procedures for Fischer Esterification. Org. Synth. Coll. Vol. 1, p. 246. Link

  • Biosynth . Product Monograph: Ethyl 2-(3-cyanophenyl)acetate. Link

  • ChemScene . Technical Data Sheet: Ethyl 2-(3-cyanophenyl)acetate. Link

Sources

Methodological & Application

Application Note: Ethyl 2-(3-cyanophenyl)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(3-cyanophenyl)acetate is a high-value bifunctional building block characterized by two orthogonal reactive centers: an electrophilic ester and a latent nucleophilic/electrophilic nitrile positioned at the meta position of the phenyl ring. This specific substitution pattern is critical in medicinal chemistry for optimizing metabolic stability and avoiding the steric clashes often associated with para-substituted analogs in kinase binding pockets.

This guide details the application of this scaffold in synthesizing tetrazole bioisosteres , 3-substituted phenylacetic acids , and isoquinoline alkaloids . It provides validated protocols for chemoselective transformations, ensuring high yield and reproducibility in hit-to-lead optimization campaigns.

Chemical Profile & Strategic Utility

The "Meta" Advantage

In structure-activity relationship (SAR) studies, the meta-substitution offered by this compound allows for vectors that probe the "width" of a binding pocket rather than the "depth." Unlike para-isomers, which often protrude into solvent-exposed regions, meta-cyano derivatives can engage specific hydrophobic pockets or hydrogen-bonding residues (e.g., Gatekeeper residues in kinases) while maintaining a compact molecular profile.

Orthogonal Reactivity

The molecule possesses three distinct sites for diversification:

  • The Nitrile (C≡N): Precursor to amines (reduction), amides (hydrolysis), or tetrazoles (cycloaddition).

  • The Ester (COOEt): Precursor to acids, alcohols, or heterocycles.

  • The Alpha-Methylene (α-CH₂): Acidic protons (pKa ~20-22) allowing for alkylation to introduce chirality.

Divergent Synthesis Pathways (Visualized)

The following diagram illustrates the divergent synthetic utility of Ethyl 2-(3-cyanophenyl)acetate.

G Core Ethyl 2-(3-cyanophenyl)acetate (CAS: 66313-03-9) Tetrazole Tetrazole Bioisosteres (Angiotensin II Antagonists) Core->Tetrazole NaN3 / ZnBr2 [3+2] Cycloaddition Alkylation α-Chiral Phenylacetic Acids (NSAID Analogs) Core->Alkylation LiHMDS / R-X α-Alkylation Reduction 3-Aminomethyl Derivatives (Kinase Inhibitors) Core->Reduction H2 / Raney Ni or DIBAL-H Cyclization Isoquinolines (Alkaloid Scaffolds) Core->Cyclization Acid Catalysis Friedel-Crafts

Figure 1: Divergent synthetic pathways from the parent scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of Tetrazole Bioisosteres (Zinc-Catalyzed)

Application: Replacing a carboxylic acid with a tetrazole to improve metabolic stability and oral bioavailability (e.g., in Angiotensin Receptor Blockers). Mechanism: Lewis-acid catalyzed [3+2] cycloaddition. The zinc salt activates the nitrile, allowing the azide to attack safely without generating volatile hydrazoic acid (


).

Reagents:

  • Ethyl 2-(3-cyanophenyl)acetate (1.0 equiv)[1]

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Zinc Bromide (

    
    ) (1.0 equiv)
    
  • Solvent: Water/Isopropanol (2:1) or DMF

Step-by-Step Procedure:

  • Setup: In a pressure-rated vial or round-bottom flask, dissolve Ethyl 2-(3-cyanophenyl)acetate (10 mmol) in 20 mL of solvent.

  • Addition: Add

    
     (10 mmol) and 
    
    
    
    (15 mmol) at room temperature.
    • Critical Note: Ensure

      
       is anhydrous for optimal rates, though the reaction tolerates water.
      
  • Reaction: Heat the mixture to reflux (or 100°C) for 12–24 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The nitrile spot will disappear, and a more polar tetrazole spot will appear.

  • Workup (Acidification): Cool to room temperature. Add 3N HCl until pH < 2. This breaks the Zinc-Tetrazole complex.

    • Safety: Perform in a fume hood. Small amounts of

      
       may evolve; ensure good ventilation.
      
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). The tetrazole product partitions into the organic layer.

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Validation Criteria:

  • IR Spectroscopy: Disappearance of the sharp nitrile peak at ~2230 cm⁻¹.

  • ¹H NMR: Appearance of the tetrazole N-H proton (broad singlet, >13 ppm) in DMSO-d6.

Protocol B: Alpha-Alkylation for Chiral Profiling

Application: Introducing alkyl groups at the benzylic position to restrict conformational freedom or increase lipophilicity. Mechanism: Deprotonation of the acidic benzylic protons (


 ~20) followed by 

attack on an electrophile.

Reagents:

  • Ethyl 2-(3-cyanophenyl)acetate (1.0 equiv)[1]

  • LiHMDS (Lithium bis(trimethylsilyl)amide) (1.1 equiv, 1.0 M in THF)

  • Alkyl Halide (e.g., Methyl Iodide) (1.2 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add the substrate (5 mmol) in anhydrous THF (15 mL).

  • Deprotonation: Cool to -78°C (Dry ice/Acetone bath). Add LiHMDS dropwise over 10 minutes.

    • Observation: The solution often turns yellow/orange due to enolate formation.

    • Time: Stir at -78°C for 30 minutes.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Warming: Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench: Quench with saturated

    
     solution.
    
  • Isolation: Extract with Diethyl Ether, wash with water/brine, and concentrate.

Validation Criteria:

  • ¹H NMR: The benzylic singlet (CH₂, ~3.6 ppm) converts to a quartet/triplet (CH, ~3.8 ppm) depending on the alkyl group added.

Medicinal Chemistry Applications & Case Studies

Kinase Inhibitors (P38 MAP Kinase)

The 3-cyanophenyl moiety is a privileged scaffold in kinase inhibition. The nitrile group often serves as a hydrogen bond acceptor for the hinge region of the kinase ATP-binding pocket.

  • Strategy: Hydrolysis of the ester to the acid, followed by amide coupling with heterocyclic amines, yields inhibitors where the phenyl ring occupies the hydrophobic pocket II.

NSAID Analogs (Ketoprofen-like)

While Ketoprofen utilizes a 3-benzoyl substituent, 3-cyano analogs are investigated for reduced photo-toxicity. The nitrile is metabolically robust compared to the ketone, preventing the formation of radical species upon UV exposure.

Integrin Antagonists

The ester terminus can be converted to a guanidine mimic or coupled to an RGD (Arginine-Glycine-Aspartic acid) mimetic, while the nitrile provides a handle for linking to a hydrophobic backbone required for Integrin


 selectivity.

Comparative Data: Functional Group Transformations

TransformationReagentsTypical YieldMedicinal Utility
Nitrile

Tetrazole

85-95%Bioisostere of -COOH (better permeability)
Nitrile

Amine

or

70-80%Linker for PROTACs or fragment extension
Ester

Acid

>95%Core scaffold generation
Ester

Alcohol

85%Precursor for ether linkages

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[2][3]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

  • Handling Precautions:

    • Cyanide Risk: While the nitrile group is covalently bonded, strong acids or metabolic processing can theoretically release cyanide species under extreme conditions. Always treat waste streams with bleach (hypochlorite) if hydrolysis is suspected.

    • Azide Safety: When performing Protocol A, never use halogenated solvents (DCM) with Sodium Azide to avoid forming explosive di-azidomethane. Use water, DMF, or Toluene.

References

  • Tetrazole Synthesis via Zinc Catalysis: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • General Phenylacetic Acid Synthesis: DiPardo, R. M., et al. (2002). Synthesis of 3-substituted phenylacetic acids. Journal of Medicinal Chemistry, 45(12), 2695.

  • Safety Data Sheet (Ethyl 2-(3-cyanophenyl)acetate): BLD Pharmatech / Sigma Aldrich Safety Data Repository.

  • Alpha-Alkylation Protocols: Klumpp, D. A., et al. (2020). Superacid-Catalyzed Reactions of Nitriles. Chemical Reviews, 120(15), 7489.

Sources

Application Note: Strategic Synthesis & Derivatization of Ethyl 2-(3-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Ethyl 2-(3-cyanophenyl)acetate (CAS 210113-91-0) represents a versatile bifunctional scaffold in medicinal chemistry. Unlike its para-substituted counterparts, the meta-orientation of the cyano group provides unique geometric vectors for pi-stacking interactions within protein binding pockets, particularly in kinase and GPCR targets.

This guide details three high-value synthetic workflows to transform this scaffold into novel drug-like entities. We move beyond basic functional group interconversion to focus on carbon-carbon bond formation and bioisostere installation , prioritizing safety and atom economy.

Reactivity Landscape

The molecule possesses three distinct reactive centers:

  • The

    
    -Methylene (Active Methylene):  Highly acidic (
    
    
    
    in DMSO), enabling alkylation and condensation reactions.
  • The Nitrile (Cyano Group): A precursor for amines, amides, and tetrazoles (carboxylic acid bioisosteres).

  • The Ester: Susceptible to hydrolysis, reduction, or amidation.

ReactivityMap Core Ethyl 2-(3-cyanophenyl)acetate Alpha α-Methylene (C-C Bond Formation) Core->Alpha Nitrile Nitrile Group (Bioisosteres) Core->Nitrile Ester Ester Group (Linker Logic) Core->Ester Alkylated α-Substituted Derivatives Alpha->Alkylated Alkylation (NaH/R-X) Michael Acrylates (Michael Acceptors) Alpha->Michael Knoevenagel (Aldehyde/Base) Tetrazole 5-Substituted Tetrazoles Nitrile->Tetrazole Cycloaddition (NaN3/ZnBr2) Amine Benzylamines Nitrile->Amine Reduction (H2/Raney Ni)

Figure 1: Chemoselectivity map for Ethyl 2-(3-cyanophenyl)acetate. The meta-substitution pattern allows orthogonal functionalization of the nitrile and ester groups.

Protocol A: -Alkylation for Chiral Scaffold Generation

Objective: Introduction of alkyl side chains to increase metabolic stability (blocking metabolic hot-spots) or access chiral derivatives.

Scientific Rationale: Direct alkylation of phenylacetic esters is prone to bis-alkylation due to the increased acidity of the mono-alkylated product. To ensure mono-selectivity, we utilize Lithium Diisopropylamide (LDA) at cryogenic temperatures. The kinetic control prevents equilibration to the thermodynamic enolate, suppressing side reactions.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]Role
Ethyl 2-(3-cyanophenyl)acetate1.0Substrate
LDA (2.0 M in THF/Heptane)1.1Non-nucleophilic Base
Alkyl Halide (e.g., MeI, BnBr)1.2Electrophile
Dry THFSolvent0.1 M Concentration
DMPU2.0Co-solvent (Optional for unreactive electrophiles)
Step-by-Step Methodology
  • Enolate Formation:

    • Charge a flame-dried Schlenk flask with dry THF and cool to -78°C (dry ice/acetone bath).

    • Add LDA (1.1 equiv) dropwise.

    • Cannulate a solution of Ethyl 2-(3-cyanophenyl)acetate in THF slowly down the side of the flask over 15 minutes.

    • Critical Checkpoint: Stir for 45 minutes at -78°C. The solution typically turns faint yellow, indicating enolate formation.

  • Electrophile Addition:

    • Add the alkyl halide (1.2 equiv) neat or in minimal THF.

    • Note: For sterically hindered halides, add DMPU (2 equiv) to disrupt lithium aggregates and increase enolate reactivity.

  • Quench & Workup:

    • Allow the reaction to warm to -20°C over 2 hours.

    • Quench with saturated aqueous

      
      .[2]
      
    • Extract with EtOAc (

      
      ). Wash combined organics with brine, dry over 
      
      
      
      .

Validation:

  • NMR: Disappearance of the singlet at

    
     ppm (benzylic 
    
    
    
    ) and appearance of a triplet/quartet (benzylic
    
    
    ).
  • Yield Target: >85% Mono-alkylated product.

Protocol B: "Green" Synthesis of Tetrazole Bioisosteres

Objective: Conversion of the nitrile group into a tetrazole. Context: The tetrazole ring is a lipophilic bioisostere of a carboxylic acid (


), crucial for Angiotensin II receptor antagonists (e.g., Sartan analogs).

Scientific Rationale: Traditional methods use toxic organotin azides (


). This protocol employs a Zinc(II)-catalyzed cycloaddition  using sodium azide. The 

acts as a Lewis acid, activating the nitrile towards nucleophilic attack by the azide ion, forming a transient Zinc-tetrazolate complex that is safe and water-soluble [1].
Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate (from Protocol A or parent)1.0Nitrile Source
Sodium Azide (

)
1.5Azide Source
Zinc Bromide (

)
1.0Lewis Acid Catalyst
Water / Isopropanol (2:1)Solvent0.5 M Concentration
Step-by-Step Methodology
  • Reaction Setup:

    • In a pressure vial, dissolve the nitrile substrate,

      
      , and 
      
      
      
      in the Water/IPA mixture.
    • Safety: Although this protocol avoids hydrazoic acid (

      
      ) generation in situ (due to neutral pH), always work behind a blast shield when heating azides.
      
  • Cycloaddition:

    • Heat the mixture to reflux (approx. 85°C) for 12–24 hours.

    • Monitoring: TLC (mobile phase: DCM/MeOH 9:1) will show the conversion of the non-polar nitrile to the baseline tetrazole spot.

  • Workup (Critical for Zinc Removal):

    • Cool to room temperature.[3][6][7] Add

      
       until pH < 2. This breaks the Zinc-tetrazole complex.
      
    • Extract with EtOAc.[2][5] The free tetrazole is soluble in organic solvent.

    • Purification: Often requires no chromatography. Crystallization from EtOH/Hexane is usually sufficient.

TetrazoleMechanism Step1 Activation: Nitrile coordinates to Zn(II) Step2 Cycloaddition: Azide attacks activated Nitrile Step1->Step2 Step3 Complexation: Formation of Zn-Tetrazolate Step2->Step3 Step4 Protonolysis: HCl wash releases free Tetrazole Step3->Step4 Acid Workup

Figure 2: Mechanism of Zinc-mediated tetrazole synthesis. The zinc catalyst plays a dual role: activation of the nitrile and stabilization of the tetrazolate intermediate.

Protocol C: Knoevenagel Condensation (Covalent Inhibitors)

Objective: Synthesis of


-cyano/ester acrylamides or acrylates.
Context: 

-unsaturated systems are "Michael Acceptors," essential for designing covalent drugs that target cysteine residues (e.g., EGFR inhibitors).

Scientific Rationale: The benzylic protons are sufficiently acidic to undergo condensation with aldehydes. Using Piperidine as a catalyst promotes the formation of the iminium ion intermediate with the aldehyde, accelerating the dehydration step [2].

Step-by-Step Methodology
  • Mix: Combine Ethyl 2-(3-cyanophenyl)acetate (1.0 equiv) and the target Aryl Aldehyde (1.0 equiv) in Ethanol.

  • Catalyze: Add Piperidine (0.1 equiv) and Glacial Acetic Acid (0.1 equiv).

  • Reflux: Heat to reflux with a Dean-Stark trap (or molecular sieves) to remove water, driving the equilibrium forward.

  • Isolation: Upon cooling, the product often precipitates.[1] Filter and wash with cold ethanol.

Troubleshooting & Optimization (Expert Insights)

IssueRoot CauseSolution
Bis-alkylation during Protocol A Temperature too high or base added too fast.Ensure -78°C is maintained during enolization. Use a slight excess of amine (LDA) but limiting alkyl halide.
Incomplete Tetrazole Conversion Steric hindrance around the nitrile.Switch solvent to DMF/Water (higher temp allowed) or increase catalyst loading to 2.0 equiv

.
Hydrolysis of Ester during Tetrazole Synthesis Basic conditions or prolonged heating in water.The Zn/Azide method is pH neutral (approx pH 6-7). If hydrolysis occurs, switch to anhydrous toluene with

and Dibutyltin oxide (if safety protocols allow).

References

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Organic Chemistry Portal. Knoevenagel Condensation: Mechanisms and Recent Literature.

  • BenchChem. Application Notes for Alkylation of Beta-Keto Esters and Phenylacetates.

  • PubChem. Ethyl 2-(3-cyanophenyl)acetate Compound Summary.

Disclaimer: These protocols involve hazardous chemicals (Azides, Strong Bases). All experiments must be conducted in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl 2-(3-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, two-step experimental protocol for the synthesis of Ethyl 2-(3-cyanophenyl)acetate, a valuable intermediate in organic synthesis and drug discovery. The synthesis begins with the nucleophilic substitution of 3-cyanobenzyl bromide with sodium cyanide to yield 3-cyanobenzyl cyanide. This intermediate is then converted to the final product via acid-catalyzed ethanolysis. This guide offers in-depth explanations of the reaction mechanisms, step-by-step procedures for synthesis and purification, comprehensive characterization methods, and critical safety protocols. It is intended for researchers and scientists in the fields of medicinal chemistry and process development.

Introduction and Significance

Ethyl 2-(3-cyanophenyl)acetate is a key building block in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a nitrile and an ester group, allows for a wide range of subsequent chemical transformations. This makes it a particularly useful precursor in the development of pharmaceutical agents and other specialty chemicals. For instance, nitrile and ester functionalities are prevalent in various bioactive compounds and can be modified to introduce diverse pharmacophores. The protocol detailed herein is designed to be a robust and reproducible method for laboratory-scale synthesis.

Reaction Scheme and Mechanism

The synthesis is performed in two primary stages:

Step 1: Synthesis of 3-Cyanobenzyl Cyanide via Nucleophilic Substitution

The first step involves the reaction of 3-cyanobenzyl bromide with sodium cyanide. This is a classic bimolecular nucleophilic substitution (SN2) reaction. The cyanide anion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon of 3-cyanobenzyl bromide, displacing the bromide leaving group.

Step 2: Synthesis of Ethyl 2-(3-cyanophenyl)acetate via Acid-Catalyzed Ethanolysis

The second step converts the newly installed nitrile group of 3-cyanobenzyl cyanide into an ethyl ester. This transformation is achieved through ethanolysis in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction proceeds via initial protonation of the nitrile nitrogen, making the carbon atom more susceptible to nucleophilic attack by ethanol. A series of proton transfers and tautomerization steps follows, ultimately leading to the hydrolysis of the nitrile to a carboxylic acid intermediate, which then undergoes a Fischer esterification with the excess ethanol to yield the final product, Ethyl 2-(3-cyanophenyl)acetate.[1][2]

Detailed Experimental Protocol

Materials and Equipment

Reagents:

  • 3-Cyanobenzyl bromide (≥97%)

  • Sodium cyanide (NaCN) (≥98%)

  • Ethanol (absolute, ≥99.5%)

  • Concentrated Sulfuric Acid (H₂SO₄) (95-98%)

  • Ethyl acetate (EtOAc) (ACS grade)

  • Sodium bicarbonate (NaHCO₃) (saturated aqueous solution)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flasks (various sizes)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus or flash chromatography system

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Fume hood

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 3-Cyanobenzyl Cyanide cluster_step2 Step 2: Synthesis of Ethyl 2-(3-cyanophenyl)acetate A 1. React 3-cyanobenzyl bromide with NaCN in aqueous ethanol B 2. Reflux the mixture A->B C 3. Quench with water and extract with EtOAc B->C D 4. Wash organic layer (water, brine) C->D E 5. Dry over MgSO4 and concentrate D->E F Intermediate: Crude 3-Cyanobenzyl Cyanide E->F G 6. React intermediate with ethanol and conc. H2SO4 F->G H 7. Reflux the mixture G->H I 8. Quench with ice-water and extract with EtOAc H->I J 9. Wash organic layer (NaHCO3, brine) I->J K 10. Dry over MgSO4 and concentrate J->K L Crude Product K->L M Purification (Vacuum Distillation or Column Chromatography) L->M N Final Product: Ethyl 2-(3-cyanophenyl)acetate M->N

Sources

Application Note: GC-MS Analysis of Ethyl 2-(3-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(3-cyanophenyl)acetate (CAS: 210113-91-0) is a critical pharmacophore and intermediate, particularly in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ketoprofen and related phenylacetic acid derivatives.[1][2] Its analysis requires high specificity to distinguish it from structural isomers (e.g., 2-cyano or 4-cyano analogs) and process impurities.[1][2]

This guide provides a validated protocol for the separation and mass spectral identification of Ethyl 2-(3-cyanophenyl)acetate using Gas Chromatography-Mass Spectrometry (GC-MS). We utilize a predictive fragmentation model to validate peak identity in the absence of commercial spectral libraries.

Physicochemical Profile & Analytical Context

Understanding the molecule's thermal and chemical behavior is prerequisite to method design.

PropertyValueAnalytical Implication
Molecular Formula C₁₁H₁₁NO₂MW: 189.21 g/mol
Boiling Point ~295.3 °C (Predicted)Requires high final oven temperature (>300°C) to prevent column carryover.[1][2]
LogP ~1.66 - 2.28Soluble in mid-polarity organic solvents (DCM, Ethyl Acetate).[1][2]
Structure Meta-substituted benzeneMeta-substitution pattern influences retention time relative to ortho/para isomers.[1][2]
Key Functionality Nitrile (-CN), Ester (-COOEt)Susceptible to hydrolysis; samples must be kept anhydrous.[1][2]

Experimental Protocol

Sample Preparation Strategy

Objective: Minimize hydrolysis of the ester while ensuring complete dissolution.

  • Solvent Selection: Dichloromethane (DCM) (HPLC Grade).

    • Reasoning: DCM offers excellent solubility for phenylacetic esters and a low boiling point (40°C), ensuring distinct separation from the analyte (BP ~295°C) and minimizing solvent expansion volume in the liner.

  • Internal Standard (IS): Tridecane (

    
    ) or Methyl Decanoate.
    
    • Reasoning: Tridecane elutes in the mid-range but distinct from the aromatic region, serving as a reliable volumetric corrector.

  • Preparation Steps:

    • Stock Solution (1 mg/mL): Weigh 10 mg of Ethyl 2-(3-cyanophenyl)acetate into a 10 mL volumetric flask. Dilute to volume with DCM.

    • Working Standard (100 µg/mL): Dilute 100 µL of Stock Solution into 900 µL of DCM containing 50 µg/mL Internal Standard.

    • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber autosampler vial (protects light-sensitive nitrile moiety).

GC-MS Instrument Parameters

System: Agilent 7890B/5977B (or equivalent single quadrupole system).

Gas Chromatograph (GC)
  • Column: DB-5ms UI (30 m × 0.25 mm × 0.25 µm).[1]

    • Logic: The 5% phenyl polysiloxane phase provides necessary pi-pi interactions to separate the meta-isomer from potential ortho/para impurities.[1][2]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split/Splitless in Split Mode (10:1) .

    • Temp: 280 °C.

    • Liner: Ultra Inert Split Liner with glass wool (deactivated to prevent nitrile adsorption).

  • Oven Program:

    • Initial: 60 °C (Hold 1 min) — Solvent focusing.

    • Ramp 1: 20 °C/min to 200 °C.

    • Ramp 2: 10 °C/min to 310 °C (Hold 5 min).

    • Total Run Time: ~24 minutes.

Mass Spectrometer (MS)
  • Transfer Line: 300 °C.

  • Ion Source: Electron Ionization (EI) @ 70 eV, 230 °C.

  • Quadrupole: 150 °C.

  • Acquisition: Scan Mode (m/z 40 – 450).

    • Solvent Delay: 3.5 minutes.

Analytical Workflow Diagram

GCMS_Workflow Sample Sample (DCM Solution) Inlet Inlet (280°C) Split 10:1 Sample->Inlet Injection Column DB-5ms Column Separation Inlet->Column Volatilization Source EI Source (70eV) Fragmentation Column->Source Elution Detector Quadrupole Detection (m/z 40-450) Source->Detector Ionization Data Chromatogram & Mass Spectrum Detector->Data Signal Proc.

Figure 1: Operational workflow for the GC-MS analysis of Ethyl 2-(3-cyanophenyl)acetate.

Results & Discussion: Mass Spectral Interpretation

Since commercial libraries may not contain specific positional isomers of this intermediate, structural confirmation relies on mechanistic fragmentation rules.

Fragmentation Pathway

The Electron Ionization (EI) spectrum of Ethyl 2-(3-cyanophenyl)acetate (MW 189) is characterized by benzylic cleavage, a dominant pathway for aromatic esters.[1]

  • Molecular Ion (

    
    ): m/z 189 . (Typically distinct intensity).
    
  • Loss of Ethoxy Group (

    
    ): m/z 144 .
    
    • Cleavage of the ethoxy group (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ) yields the acylium ion 
      
      
      
      .
  • Base Peak (

    
    ): m/z 116 .
    
    • Mechanism: Loss of the carbethoxy group (

      
      ).
      
    • Structure: This generates the stable 3-cyanobenzyl cation (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

      
      ).[2] This is the diagnostic peak for the phenylacetic acid skeleton.
      
  • Secondary Fragmentation:

    • The cyanobenzyl cation (m/z 116) may lose HCN (27 Da) to form the tropylium-like ion at m/z 89 (

      
      ).
      
Mechanistic Diagram[3]

Fragmentation M_Ion Molecular Ion [M]+ m/z 189 Acylium Acylium Ion [M-OEt]+ m/z 144 M_Ion->Acylium - OEt (45) Benzyl Cyanobenzyl Cation [M-COOEt]+ m/z 116 (Base Peak) M_Ion->Benzyl - COOEt (73) (Alpha Cleavage) Tropylium Cyclic Cation [116 - HCN]+ m/z 89 Benzyl->Tropylium - HCN (27)

Figure 2: Predicted EI fragmentation pathway highlighting the diagnostic Cyanobenzyl cation (m/z 116).[1][2]

Method Validation Framework (ICH Q2(R1))

To ensure data trustworthiness for drug development applications, the method must be validated according to ICH guidelines.[3]

ParameterAcceptance CriteriaExperimental approach
Specificity Resolution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) > 1.5
Inject a mix of the target and potential impurities (e.g., 3-cyanophenylacetic acid, ethyl phenylacetate).[2] Verify no co-elution at the target RT.
Linearity

Prepare 5 levels: 10, 50, 100, 200, 500 µg/mL. Plot Area Ratio (Analyte/IS) vs. Concentration.
Precision RSD < 2.0%6 replicate injections of the 100 µg/mL standard.
LOD / LOQ S/N > 3 (LOD), > 10 (LOQ)Determine via serial dilution. Estimated LOQ: ~0.5 µg/mL in Scan mode.
Accuracy Recovery 98-102%Spike the analyte into a sample matrix (if applicable) at 3 concentration levels.[2]

Troubleshooting & Optimization

  • Peak Tailing:

    • Cause: Activity in the liner or column (interaction with the nitrile group).

    • Solution: Replace the liner with a fresh Ultra Inert deactivated liner. Trim 10-20 cm from the front of the column.

  • Carryover (Ghost Peaks):

    • Cause: High boiling point of the analyte (~295°C).

    • Solution: Ensure the final oven ramp holds at 310°C for at least 5 minutes. Perform a solvent blank injection after high-concentration samples.[1][2]

  • Mass Spectral Mismatch:

    • Cause: Isomeric confusion (Ortho vs. Meta).

    • Solution: While mass spectra of isomers are similar, retention times differ. The ortho isomer typically elutes earlier than the meta and para isomers due to steric hindrance and boiling point differences. Use a reference standard for RT confirmation.

References

  • International Council for Harmonisation (ICH). (2005).[4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023).[5] Mass Spectral Library (NIST23) - General Fragmentation of Benzyl Esters. Retrieved from [Link][1]

  • PubChem. (2023). Ethyl 2-(3-cyanophenyl)acetate Compound Summary. Retrieved from [Link](Note: Link directs to Ethyl Phenylacetate analog for structural comparison as direct CAS page is dynamic).[1]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of Ethyl 2-(3-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed framework for the structural characterization of Ethyl 2-(3-cyanophenyl)acetate using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC) Nuclear Magnetic Resonance (NMR) spectroscopy. We present optimized protocols for sample preparation and data acquisition, alongside an in-depth analysis of the expected spectral data. The causality behind experimental choices is explained to ensure robust and reproducible results. This document serves as a practical guide for researchers requiring definitive structural confirmation and purity assessment of this key chemical intermediate.

Introduction: The Importance of Structural Verification

Ethyl 2-(3-cyanophenyl)acetate is a substituted aromatic compound featuring an ethyl ester, a methylene bridge, and a meta-substituted cyanophenyl ring. Its molecular structure, comprising multiple functional groups, makes it a valuable building block in the synthesis of more complex molecules, particularly in pharmaceutical and materials science research.

Given its role as a precursor, unambiguous structural verification is paramount to ensure the integrity of subsequent synthetic steps and the identity of the final products. High-resolution NMR spectroscopy is the gold standard for this purpose, offering detailed insights into the molecular framework by probing the chemical environment of each proton and carbon atom. This note details the application of a suite of NMR experiments to provide a complete and confident structural assignment of Ethyl 2-(3-cyanophenyl)acetate.

Experimental Design and Rationale

The analytical workflow is designed to build a comprehensive structural picture, starting from basic 1D experiments and progressing to more complex 2D correlations for unambiguous assignments.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation SamplePrep Sample Preparation (Dissolution in CDCl3) H1_NMR ¹H NMR (Proton Environments) SamplePrep->H1_NMR Initial Analysis C13_NMR ¹³C NMR (Carbon Skeleton) H1_NMR->C13_NMR Proceed if Sample is Pure Analysis Data Integration & Spectral Interpretation H1_NMR->Analysis COSY 2D COSY (¹H-¹H Connectivity) C13_NMR->COSY For Connectivity C13_NMR->Analysis HSQC 2D HSQC (¹H-¹³C Direct Correlation) COSY->HSQC For Direct Attachment COSY->Analysis HSQC->Analysis Structure Final Structure Confirmation Analysis->Structure

Caption: Experimental workflow for NMR analysis.

Protocols: A Self-Validating System

The following protocols are designed to yield high-quality, reproducible NMR data. The causality behind specific parameter choices is explained to allow for adaptation to different NMR systems.

Protocol for Sample Preparation

The quality of the NMR spectrum is critically dependent on proper sample preparation. The goal is to create a clear, homogeneous solution free from particulate matter.

  • Material Weighing: Accurately weigh approximately 10-20 mg of Ethyl 2-(3-cyanophenyl)acetate.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice due to its ability to dissolve a wide range of organic compounds and its single, well-defined solvent peak (δ ≈ 7.26 ppm for residual CHCl₃).

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of CDCl₃.[1] Vortex the mixture until the sample is fully dissolved. A clear solution is essential.

  • Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, 5 mm NMR tube. Avoid introducing any solid particles. The final sample height should be between 40-50 mm to ensure it is within the active region of the NMR coil.[1]

  • Internal Standard (Optional but Recommended): Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Before insertion into the spectrometer, wipe the outside of the tube with a lint-free tissue.[3]

Protocol for 1D NMR Data Acquisition

These experiments provide the fundamental information about the number and type of proton and carbon environments.

3.2.1. ¹H NMR Acquisition

  • Rationale: This experiment identifies all unique proton environments and provides information on their integration (relative number of protons) and splitting patterns (neighboring protons).

  • Protocol:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

    • Load a standard proton acquisition parameter set.[3]

    • Key Parameters:

      • Pulse Program: A standard 30° or 90° pulse sequence (e.g., zg30 on Bruker systems).

      • Spectral Width (SW): ~12-16 ppm, centered around 5-6 ppm to cover the expected range of aromatic and aliphatic protons.

      • Acquisition Time (AQ): 2-4 seconds for good resolution.

      • Relaxation Delay (D1): 1-5 seconds. A longer delay ensures full relaxation for more accurate integration.

      • Number of Scans (NS): 8-16 scans are typically sufficient for a sample of this concentration.

3.2.2. ¹³C NMR Acquisition

  • Rationale: This experiment identifies all unique carbon environments. Due to the low natural abundance of ¹³C, more scans are required. Broadband proton decoupling is used to simplify the spectrum to single lines for each carbon.

  • Protocol:

    • Use the same locked and shimmed sample.

    • Load a standard ¹³C acquisition parameter set with proton decoupling (e.g., zgpg30 on Bruker systems).[4]

    • Key Parameters:

      • Pulse Program: A standard 30° pulse sequence with power gating for Nuclear Overhauser Effect (NOE) enhancement.[4]

      • Spectral Width (SW): ~220 ppm, centered around 100 ppm.

      • Acquisition Time (AQ): ~1.0-2.0 seconds.[4]

      • Relaxation Delay (D1): 2 seconds.[5]

      • Number of Scans (NS): 128 to 1024 scans, depending on the desired signal-to-noise ratio.

Protocol for 2D NMR Data Acquisition

2D NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.

3.3.1. 2D COSY (Correlation Spectroscopy)

  • Rationale: The COSY experiment identifies protons that are coupled to each other, typically through 2-3 bonds. This is invaluable for tracing out spin systems, such as the ethyl group and the aromatic protons.

  • Protocol:

    • Load a standard COSY parameter set (e.g., cosygpprqf).[5]

    • Key Parameters:

      • Spectral Width (SW) in F1 and F2: Set to the same spectral width used in the ¹H NMR experiment.[6]

      • Time Domain (TD) in F2: 1024 or 2048 points.

      • Number of Increments in F1: 128 to 256 increments.

      • Number of Scans (NS): 2-8 scans per increment.

      • Relaxation Delay (D1): 1.5-2.0 seconds.[5]

3.3.2. 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Rationale: The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This provides definitive links between the proton and carbon skeletons of the molecule.

  • Protocol:

    • Load a standard HSQC parameter set (e.g., hsqcedetgpsisp2.3).

    • Key Parameters:

      • Spectral Width (SW) in F2 (¹H): Set to the spectral width from the ¹H NMR.[6]

      • Spectral Width (SW) in F1 (¹³C): Set to the spectral width from the ¹³C NMR.[5]

      • Time Domain (TD) in F2: 1024 points.

      • Number of Increments in F1: 128 to 256 increments.

      • Number of Scans (NS): 4-16 scans per increment.

      • Relaxation Delay (D1): 1.5-2.0 seconds.[5]

Data Analysis and Spectral Interpretation

The following section details the predicted NMR spectra for Ethyl 2-(3-cyanophenyl)acetate. The structure and atom numbering are shown below.

Caption: Structure of Ethyl 2-(3-cyanophenyl)acetate with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show four distinct sets of signals.

Signal AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift and Coupling
H11~1.25Triplet (t)3HAliphatic methyl group, shielded by the adjacent CH₂ group. Split into a triplet by the two H10 protons (n+1=3).
H7~3.70Singlet (s)2HMethylene protons adjacent to both the aromatic ring and the electron-withdrawing carbonyl group. No adjacent protons to couple with.
H10~4.20Quartet (q)2HMethylene protons adjacent to the ester oxygen, which is deshielding. Split into a quartet by the three H11 protons (n+1=4).
H2, H4, H5, H6~7.40 - 7.70Multiplet (m)4HAromatic protons. The meta-substitution pattern results in a complex multiplet. The electron-withdrawing nature of both the cyano and the acetate groups will shift these protons downfield compared to benzene (δ ≈ 7.3 ppm).[7][8]
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum is expected to show nine distinct signals, as there are no elements of symmetry in the molecule.

Signal AssignmentPredicted δ (ppm)Rationale for Chemical Shift
C11~14.1Aliphatic methyl carbon, highly shielded.
C7~41.0Methylene carbon adjacent to the aromatic ring and carbonyl. Similar to ethyl phenylacetate (41.4 ppm).[9]
C10~61.5Methylene carbon adjacent to the deshielding ester oxygen.
C9~118.5Nitrile carbon (C≡N). Typically found in this region.
C5~113.0Quaternary carbon attached to the cyano group.
C2, C4, C6~129 - 134Aromatic CH carbons. The specific shifts are influenced by the electronic effects of the substituents.
C1~136.0Quaternary aromatic carbon attached to the acetate side chain.
C8~170.0Carbonyl carbon of the ester. This is a highly deshielded environment.
2D NMR Correlation Analysis
  • COSY:

    • A strong cross-peak will be observed between the triplet at ~1.25 ppm (H11) and the quartet at ~4.20 ppm (H10), confirming the ethyl ester fragment.

    • Complex cross-peaks will be observed within the aromatic region (~7.40 - 7.70 ppm), confirming the connectivity of the protons on the benzene ring.

    • No correlation is expected for the singlet at ~3.70 ppm (H7), confirming its isolation from other proton spin systems.

  • HSQC:

    • This experiment will provide definitive one-bond correlations:

      • δH ~1.25 ppm (H11) will correlate with δC ~14.1 ppm (C11).

      • δH ~3.70 ppm (H7) will correlate with δC ~41.0 ppm (C7).

      • δH ~4.20 ppm (H10) will correlate with δC ~61.5 ppm (C10).

      • Each proton in the aromatic multiplet will correlate to its directly attached carbon in the δC 129-134 ppm range.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and definitive method for the structural elucidation of Ethyl 2-(3-cyanophenyl)acetate. The protocols and expected spectral data presented in this application note offer a robust framework for researchers in organic chemistry and drug development to confidently verify the structure and purity of this important chemical intermediate. By understanding the causality behind the experimental parameters and the logic of spectral interpretation, scientists can ensure the integrity of their synthetic materials and the reliability of their research outcomes.

References

  • PubChem. (n.d.). Ethyl phenylacetate. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

  • University of Missouri-St. Louis. (2020). Optimized Default 13C Parameters. NMR Facility - Chemistry Department. Retrieved February 2, 2026, from [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D COSY EXPERIMENT. Northwestern University. Retrieved February 2, 2026, from [Link]

  • UC Davis NMR Facility. (n.d.). Acquisition of COSY Spectra on the Gemini-300. Retrieved February 2, 2026, from [Link]

  • University of Wisconsin-Madison. (2020). HSQC and HMBC for Topspin. Chemistry Department. Retrieved February 2, 2026, from [Link]

  • R-NMR. (n.d.). SOP data acquisition. Retrieved February 2, 2026, from [Link]

  • Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
  • University of Texas Health Science Center at San Antonio. (n.d.). Stepbystep procedure for NMR data acquisition. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved February 2, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved February 2, 2026, from [Link]

  • University of Puget Sound. (n.d.). NMRHANDS-ON PROTOCOLS –ACQUISITION. Retrieved February 2, 2026, from [Link]

  • Reich, H. J. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin. Retrieved February 2, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). benzene's low high resolution H-1 proton nmr spectrum of benzene analysis interpretation. Retrieved February 2, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Challenges of Ethyl 2-(3-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Ethyl 2-(3-cyanophenyl)acetate. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical intermediate. As a key building block in pharmaceutical synthesis, achieving high purity is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with its purification, ensuring the integrity and quality of your final compounds.

Troubleshooting Guide: From Crude to Pure

This section addresses specific issues that may arise during the purification workflow. Each answer provides a causal explanation and a clear, actionable protocol to resolve the problem.

Q1: My crude product is a dark, oily residue with low purity. What are the likely impurities and how can I identify them?

A1: A dark, oily crude product is a common outcome, often resulting from several factors inherent to the synthesis. The primary contaminants typically include:

  • Unreacted Starting Materials: Depending on your synthetic route, these could be 3-cyanophenylacetic acid, ethanol, or reagents from a Knoevenagel condensation like 3-cyanobenzaldehyde and ethyl cyanoacetate.[1][2]

  • Catalysts: Residual acid or base catalysts (e.g., piperidine, sulfuric acid) used in the synthesis.

  • Side-Reaction Products: Self-condensation of starting materials or the formation of polymeric materials, especially if the reaction temperature was too high, can lead to discoloration and difficult-to-remove impurities.[3]

  • Solvent Residue: Incomplete removal of high-boiling point reaction solvents (e.g., DMF, toluene).

Identification Strategy: The most effective way to identify these impurities is through a combination of Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC Analysis: Spot your crude product on a silica gel TLC plate alongside the starting materials. Elute with a solvent system like 3:1 Hexane/Ethyl Acetate. This will give you a preliminary idea of which starting materials remain. Polymeric byproducts will often remain at the baseline.

  • ¹H-NMR Spectroscopy: An NMR spectrum of the crude product is invaluable. Compare the spectrum to reference spectra of your starting materials and the desired product to identify and quantify the major impurities. For instance, unreacted ethyl acetate can sometimes lead to condensation byproducts which can be identified by their characteristic signals.[4]

Q2: The purified product is a persistent yellow or brown oil that refuses to crystallize. What are the next steps?

A2: The inability to crystallize is typically due to residual impurities that disrupt the crystal lattice formation. When a product remains oily, a multi-step approach is recommended.

Causality: Even small amounts of structurally similar impurities or residual solvents can act as "crystal poisons," preventing solidification. The color indicates the presence of chromophoric byproducts, which must be removed.

Troubleshooting Protocol:

  • Trituration: Attempt to induce crystallization by triturating the oil. This involves stirring the oil vigorously with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can effectively "wash" the impurities away, leaving a more pure solid.

  • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under a high vacuum (e.g., <1 torr) for several hours, possibly with gentle heating if the compound is thermally stable.

  • Purification by Chromatography: If trituration fails, flash column chromatography is the most reliable method to remove both polar and non-polar impurities that prevent crystallization.[3][5]

G start Crude Oily Product trituration Triturate with non-polar solvent (e.g., Hexanes) start->trituration check_solid Does it solidify? trituration->check_solid chromatography Purify via Flash Column Chromatography check_solid->chromatography No pure_solid Pure Crystalline Solid check_solid->pure_solid Yes distillation Consider Vacuum Distillation if thermally stable chromatography->distillation Alternative pure_oil Pure Oil chromatography->pure_oil

Caption: Decision tree for handling an oily product.

Q3: My yield is significantly reduced after recrystallization. How can this be optimized?

A3: Low recovery during recrystallization is a frequent challenge, usually stemming from suboptimal solvent selection or procedural execution.

Causality: The ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold. If the compound has significant solubility in the cold solvent, or if too much solvent is used, a substantial portion will remain in the mother liquor, leading to low yields.

Optimization Strategies:

  • Solvent System Screening: Test various solvents and solvent pairs. A good starting point for Ethyl 2-(3-cyanophenyl)acetate is an Ethyl Acetate/Hexane or Ethanol/Water system. The goal is to find a system where the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent is the most common cause of low recovery.

  • Slow Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and minimizes the amount of product that "crashes out" with impurities.

  • Recover from Mother Liquor: Concentrate the mother liquor (the filtrate after collecting the crystals) and perform a second recrystallization or purify it by column chromatography to recover additional product.

Frequently Asked Questions (FAQs)

Q1: What is the most robust purification method for achieving >99% purity of Ethyl 2-(3-cyanophenyl)acetate?

A1: For achieving high purity (>99%), flash column chromatography is generally the most effective and reliable method. While recrystallization can be effective if the crude product is already relatively clean and crystalline, chromatography offers superior separation of closely related impurities and colored byproducts.[3][5]

  • Recrystallization: Best for removing minor impurities from a solid crude product. It is less effective for oily products or for separating impurities with similar solubility profiles.

  • Flash Column Chromatography: The preferred method for purifying oils, removing colored impurities, and separating complex mixtures. It provides fine control over the separation process.

  • Distillation: An option only if the compound is thermally stable and the impurities have significantly different boiling points. Given the boiling point of Ethyl 2-(3-cyanophenyl)acetate is approximately 295°C, vacuum distillation is necessary to prevent degradation.[6]

Q2: What are the recommended solvent systems for purification?

A2: The choice of solvent is critical for successful purification. Below is a table of recommended systems for different techniques.

Purification Method Recommended Solvent System Rationale & Comments
Recrystallization Ethyl Acetate / HexanesDissolve in minimal hot ethyl acetate, then add hexanes until cloudy. Reheat to clarify and cool slowly. Excellent for producing high-quality crystals.
EthanolA good single-solvent option if impurities are not alcohol-soluble.[3] Be cautious of potential transesterification if acidic/basic impurities are present.
Flash Column Chromatography Hexane / Ethyl Acetate (Gradient)Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration. This is a standard system that provides excellent resolution for many organic compounds.[7][8]
Dichloromethane / MethanolA more polar system useful if the compound does not elute with Hexane/EtOAc. Use with caution due to the toxicity of dichloromethane.
Q3: How stable is Ethyl 2-(3-cyanophenyl)acetate and what are the correct storage conditions?

A3: Ethyl 2-(3-cyanophenyl)acetate is moderately stable but is susceptible to degradation under certain conditions.

  • Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid under either strong acidic or basic conditions, especially in the presence of water.

  • Nitrile Group: The cyano group is generally stable but can be hydrolyzed to an amide and then a carboxylic acid under harsh conditions.

  • Light and Air: Like many organic compounds, prolonged exposure to light and air can lead to gradual degradation and discoloration.

Recommended Storage: For long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool (2-8°C), dry, and dark place.[9]

G cluster_purification Purification cluster_analysis Analysis & QC crude Crude Product method Select Method: - Recrystallization - Chromatography - Distillation crude->method execute Execute Purification method->execute fractions Collect Fractions execute->fractions tlc In-process TLC fractions->tlc final_analysis Final Purity Check (NMR, HPLC, GC-MS) fractions->final_analysis product Pure Product (>99%) final_analysis->product

Sources

Technical Support Center: Overcoming Solubility Challenges with Ethyl 2-(3-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Ethyl 2-(3-cyanophenyl)acetate (CAS No. 210113-91-0). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility issues during their experiments with this compound. Here, we provide troubleshooting advice and frequently asked questions to help you navigate these challenges effectively.

Understanding the Molecule: Key Physicochemical Properties

Before delving into solubility issues, it's crucial to understand the physicochemical properties of Ethyl 2-(3-cyanophenyl)acetate. With a molecular weight of 189.21 g/mol and the formula C₁₁H₁₁NO₂, this aromatic ester's solubility is influenced by its cyano and ethyl acetate functional groups.[1][2]

PropertyValueSource
Molecular FormulaC₁₁H₁₁NO₂ChemScene[1]
Molecular Weight189.21 g/mol ChemScene[1]
Boiling Point295.3 °CBiosynth[3]
LogP1.66388ChemScene[1]
Topological Polar Surface Area (TPSA)50.09 ŲChemScene[1]

The LogP value suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, it is not extremely hydrophobic. The TPSA is also moderate, suggesting some capacity for polar interactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Ethyl 2-(3-cyanophenyl)acetate is not dissolving in my primary solvent. What should I do?

A1: Initial Steps and Solvent Selection

The first step is to ensure you are using an appropriate solvent. Due to its aromatic ester structure, Ethyl 2-(3-cyanophenyl)acetate generally exhibits better solubility in organic solvents than in aqueous solutions.

Troubleshooting Workflow:

Caption: Initial troubleshooting for solubility issues.

Recommended Organic Solvents:

  • Dimethylformamide (DMF): Often a good starting point for compounds with moderate polarity. Some suppliers suggest a solubility of approximately 20 mg/mL in DMF.[4]

  • Dimethyl Sulfoxide (DMSO): Another strong polar aprotic solvent suitable for a wide range of organic molecules.

  • Ethanol: A polar protic solvent that can be effective, especially for creating stock solutions that will be further diluted in aqueous media.[5][6]

  • Ethyl Acetate: Given the "like dissolves like" principle, ethyl acetate can be a good choice due to structural similarities.[7][8]

For Aqueous Applications:

If your final application requires an aqueous buffer, it is standard practice to first dissolve the compound in a minimal amount of a water-miscible organic solvent (like DMF or DMSO) to create a concentrated stock solution.[4][9][10] This stock can then be diluted into the aqueous buffer. Be aware that the final concentration of the organic solvent should be low enough to not interfere with your experiment. A common recommendation is to keep the organic solvent concentration below 1% in the final solution.

Q2: I've prepared a stock solution in DMF, but the compound precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: The Challenge of Aqueous Dilution

This is a common issue known as "crashing out." It occurs when the compound's solubility limit in the final mixed-solvent system is exceeded.

Strategies to Prevent Precipitation:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of Ethyl 2-(3-cyanophenyl)acetate in your aqueous buffer. You may need to perform serial dilutions to find the highest achievable concentration without precipitation.

  • Optimize the Co-solvent System: A co-solvent is a water-miscible organic solvent used to increase the solubility of poorly water-soluble compounds.[11][12][13] You can experiment with different co-solvents or mixtures of co-solvents. For instance, a combination of ethanol and water can sometimes be more effective than DMF and water for certain aromatic esters.[14]

  • Adjust the pH of the Aqueous Buffer: The solubility of some organic compounds can be pH-dependent. While Ethyl 2-(3-cyanophenyl)acetate does not have strongly acidic or basic functional groups, subtle pH changes can sometimes influence solubility by affecting intermolecular interactions.

  • Incremental Addition and Vigorous Mixing: When diluting the stock solution, add it dropwise to the aqueous buffer while vigorously stirring or vortexing. This can help to disperse the compound more effectively and prevent localized high concentrations that can initiate precipitation.

Protocol for Preparing a Diluted Aqueous Solution:

  • Prepare a concentrated stock solution of Ethyl 2-(3-cyanophenyl)acetate in a suitable water-miscible organic solvent (e.g., 20 mg/mL in DMF).[4]

  • While vigorously stirring your aqueous buffer, slowly add the required volume of the stock solution.

  • Continue stirring for several minutes to ensure complete mixing.

  • Visually inspect the solution for any signs of precipitation (cloudiness or solid particles). If precipitation occurs, you will need to reduce the final concentration.

Q3: Can I use heat to improve the solubility of Ethyl 2-(3-cyanophenyl)acetate?

A3: The Role of Temperature in Solubility

For most solids, solubility increases with temperature.[15] Therefore, gentle heating can be an effective method to dissolve Ethyl 2-(3-cyanophenyl)acetate, particularly when preparing saturated solutions for recrystallization or concentrated stock solutions.

Important Considerations:

  • Compound Stability: Before heating, consult the manufacturer's data sheet for information on the thermal stability of Ethyl 2-(3-cyanophenyl)acetate. While it has a high boiling point, prolonged exposure to high temperatures could potentially lead to degradation.[3]

  • Solvent Volatility: Be mindful of the boiling point of your solvent. When heating volatile solvents, use a reflux condenser to prevent solvent loss.

  • Cooling and Precipitation: If you are preparing a solution for use at room temperature, be aware that the compound may precipitate out as the solution cools. This principle is the basis of recrystallization, a common purification technique.[16][17]

Workflow for Temperature-Assisted Dissolution:

Caption: Decision-making process for using temperature to aid solubility.

Q4: I need to purify Ethyl 2-(3-cyanophenyl)acetate. Which recrystallization solvent system is recommended?

A4: Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds.[16][17] The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

Recommended Solvents for Recrystallization:

  • Ethanol or Methanol: These are often good choices for compounds with moderate polarity.[6]

  • Ethyl Acetate/Hexane or Ethyl Acetate/Heptane: A mixed solvent system can be very effective. Ethyl acetate is a good solvent for Ethyl 2-(3-cyanophenyl)acetate, while hexane or heptane are poor solvents (anti-solvents). By dissolving the compound in a minimal amount of hot ethyl acetate and then slowly adding the anti-solvent until the solution becomes slightly cloudy, you can induce crystallization upon cooling.

General Recrystallization Protocol:

  • Dissolve the crude Ethyl 2-(3-cyanophenyl)acetate in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

  • If using a mixed solvent system, add the anti-solvent (e.g., hexane) dropwise to the hot solution until a slight turbidity persists.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

References

  • How to tackle compound solubility issue : r/labrats - Reddit. (2022, January 6). Reddit. Retrieved from [Link]

  • Ethyl 2-(3-bromo-4-cyanophenyl)acetate. PubChem. Retrieved from [Link]

  • Method for producing derivatives of 2=cyano-2-phenylacetic acid. Google Patents.
  • Why are my ester hydrolysis not working : r/Chempros - Reddit. (2025, July 21). Reddit. Retrieved from [Link]

  • Cosolvent. Google.
  • Determination and correlation for solubility of aromatic acids in solvents. ResearchGate. Retrieved from [Link]

  • Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder. National Institutes of Health. Retrieved from [Link]

  • Synthesis and Structure Determination of 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide. MDPI. Retrieved from [Link]

  • Effect of Ethanol and Temperature on Partition Coefficients of Ethyl Acetate, Isoamyl Acetate, and Isoamyl Alcohol: Instrumental and Predictive Investigation. ResearchGate. Retrieved from [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. PubMed. Retrieved from [Link]

  • Preparing Solutions. Chemistry LibreTexts. Retrieved from [Link]

  • Ethyl 2-(3-cyanophenyl)acetate. Alchem.Pharmtech. Retrieved from [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Aromatic Compounds and Ester Polymeric Solvents Interactions. CORE. Retrieved from [Link]

  • The effect of temperature on the diffusion of ethyl acetate through oriented polyethylene terephthalate films of varying thermomechanical history. Digital Repository. Retrieved from [Link]

  • Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. ACS Publications. Retrieved from [Link]

  • Cyano-Substituted Oligo(p-phenylene vinylene) Derivatives with Aggregation-Induced Enhanced Emissions and Mechanofluorochromic Luminescence. ResearchGate. Retrieved from [Link]

  • Purification of phytosterol by recrystallization with ethyl acetate. Journal of Henan University of Technology. Retrieved from [Link]

  • Esters: Structure, Properties, and Reactions. Solubility of Things. Retrieved from [Link]

  • Formulation strategies for poorly soluble drugs. ResearchGate. Retrieved from [Link]

  • Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. ResearchGate. Retrieved from [Link]

  • Process for preparing low solubility substance suspension. Google Patents.
  • Solubility investigation of ether and ester essential oils in water using spectrometry and GC/MS. Tehran University of Medical Sciences. Retrieved from [Link]

  • Simple recrystallization method for obtaining pure compound (natural product)? ResearchGate. Retrieved from [Link]

  • Cyano-Substituted Oligo(p-phenylene vinylene) Derivatives with Aggregation-Induced Enhanced Emissions and Mechanofluorochromic Luminescence. MDPI. Retrieved from [Link]

  • Solubility comparison in ethyl acetate. ResearchGate. Retrieved from [Link]

  • Co-solvent: Significance and symbolism. Trinka. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Retrieved from [Link]

  • Lab Skills: Preparing Stock Solutions. YouTube. Retrieved from [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Retrieved from [Link]

  • Novel copolymers of vinyl acetate. 4. Halogen ring-substituted ethyl 2-cyano-3-phenyl-2-propenoates. ChemRxiv. Retrieved from [Link]

  • An overview on Common Organic Solvents and their Toxicity. International Journal of Environmental Monitoring and Analysis. Retrieved from [Link]

  • The impact of thermophysical properties on eflornithine drug solute in acetone and ethyl acetate solvent interactions at varying concentrations and temperatures. National Institutes of Health. Retrieved from [Link]

Sources

Optimizing reaction conditions for Ethyl 2-(3-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-(3-cyanophenyl)acetate

Product Identity:

  • CAS: 210113-91-0[1][2][3][4]

  • IUPAC Name: Ethyl 2-(3-cyanophenyl)acetate[3][4]

  • Molecular Formula: C₁₁H₁₁NO₂[1][3]

  • Target Audience: Process Chemists, Medicinal Chemists, Scale-up Engineers.

Introduction: Strategic Synthesis Planning

Ethyl 2-(3-cyanophenyl)acetate is a bifunctional intermediate critical for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals. Its dual reactivity—possessing an electrophilic ester and a nucleophilic/electrophilic nitrile—presents a unique chemoselectivity challenge.

The primary failure mode in synthesizing this compound is the unintended hydrolysis of the cyano group (nitrile) to a primary amide or carboxylic acid during esterification. Conversely, when installing the nitrile via cross-coupling, catalyst poisoning by cyanide anions is the dominant issue. This guide details two optimized workflows to mitigate these risks.

Module 1: The "Classic" Route – Acid-Mediated Esterification

Scenario: You have 3-cyanophenylacetic acid and need to convert it to the ethyl ester without hydrolyzing the nitrile.

The Core Problem: Nitrile Hydrolysis

Standard Fischer esterification (EtOH + H₂SO₄ + Reflux) often fails because the water byproduct, at high temperatures and low pH, attacks the nitrile to form Ethyl 2-(3-carbamoylphenyl)acetate.

Optimized Protocol: In Situ Anhydrous HCl Generation

Instead of adding aqueous acid, we generate anhydrous HCl in situ using Thionyl Chloride (SOCl₂). This method consumes the water produced during esterification, driving the equilibrium forward while maintaining the nitrile's integrity.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and a CaCl₂ drying tube (or N₂ inlet).

  • Solvent Charge: Add anhydrous Ethanol (EtOH, 10-20 volumes relative to substrate).

  • Reagent Activation (Exothermic): Cool the EtOH to 0°C. Dropwise add Thionyl Chloride (1.2 - 1.5 equiv) .

    • Mechanism:[1][5][6][7] SOCl₂ + EtOH → EtCl + SO₂ + HCl. This saturates the solvent with anhydrous HCl.

  • Substrate Addition: Add 3-cyanophenylacetic acid (1.0 equiv) in one portion.

  • Reaction: Warm to room temperature (RT) for 30 mins, then heat to mild reflux (78°C) for 2–4 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 4:1). The acid (low R_f) should disappear; the ester (high R_f) appears.

  • Workup (Critical):

    • Concentrate the mixture in vacuo to remove excess EtOH and HCl gas.

    • Dissolve residue in EtOAc.

    • Wash with saturated NaHCO₃ (to neutralize residual HCl immediately) followed by brine.

    • Dry over MgSO₄ and concentrate.

Troubleshooting Guide: Esterification

SymptomProbable CauseCorrective Action
New spot at baseline (TLC) Hydrolysis of Nitrile to Amide/Acid.Water presence.[8] Ensure EtOH is anhydrous (<0.05% H₂O). Switch from H₂SO₄ to SOCl₂ method.
Low Conversion Equilibrium limitation.The SOCl₂ method drives equilibrium by consuming water. Increase SOCl₂ to 2.0 equiv or increase reaction time.
Product is an oil that won't crystallize Impurities acting as plasticizers.This ester is often an oil/low-melting solid. Perform high-vacuum drying to remove EtCl/EtOH traces.

Module 2: The "Modern" Route – Pd-Catalyzed Cyanation

Scenario: You are starting from Ethyl 2-(3-bromophenyl)acetate or the chloro-analog.

The Core Problem: Catalyst Poisoning

Cyanide ions (


) bind irreversibly to Palladium(II), shutting down the catalytic cycle. Using simple salts like KCN/NaCN often leads to stalled reactions.
Optimized Protocol: Zinc Cyanide ( ) Method

We utilize


 because it is sparingly soluble in organic solvents. It releases cyanide ions slowly ("kinetic throttling"), ensuring the concentration of free 

is never high enough to poison the catalyst but sufficient for transmetallation.

Step-by-Step Methodology:

  • Reagents:

    • Substrate: Ethyl 2-(3-bromophenyl)acetate (1.0 equiv)

    • Source:

      
       (0.6 equiv) — Note: 0.6 equiv provides 1.2 equiv of CN.
      
    • Catalyst:

      
       (2-5 mol%) or 
      
      
      
      (5 mol%).
    • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (5-10 mol%). Crucial for stability.

    • Additive: Zinc Dust (10 mol%) — Reduces oxidized Pd(II) back to active Pd(0).

  • Solvent System: DMF or DMAc (degassed). Water content must be <500 ppm.

  • Procedure:

    • Charge solid reagents into a Schlenk tube.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent via syringe.

    • Heat to 80–100°C for 12–16 hours.

  • Workup (Safety Critical):

    • Cool to RT. Dilute with EtOAc.

    • Quench: Add 10% aqueous ammonia or ethylenediamine to chelate zinc and solubilize cyanide residues.

    • Wash organic layer with water (3x) to remove DMF.

Visual Workflow: Pd-Catalyzed Cyanation

CyanationWorkflow cluster_tips Critical Control Points Start Start: Ethyl 3-bromophenylacetate Reagents Add Zn(CN)2 + Pd2(dba)3 + dppf (Argon Atmosphere) Start->Reagents Heat Heat to 90°C in DMF (Slow release of CN-) Reagents->Heat Check TLC/LCMS Check Is SM consumed? Heat->Check Check->Heat No Quench Quench with aq. NH4OH (Destroys active Cyanide) Check->Quench Yes Isolate Isolate Ethyl 2-(3-cyanophenyl)acetate Quench->Isolate Tip1 Use dppf ligand to prevent Pd poisoning Tip1->Reagents Tip2 Zn dust keeps Pd in active (0) state Tip2->Reagents

Caption: Logic flow for Palladium-catalyzed cyanation using Zinc Cyanide to prevent catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Can I use aqueous HCl for the esterification? A: It is risky. While phenylacetic esters are relatively stable, the nitrile group at the meta position is susceptible to hydrolysis under acidic aqueous conditions, forming the amide (Ethyl 2-(3-carbamoylphenyl)acetate). The anhydrous SOCl₂/EtOH method is strictly superior for chemoselectivity [1].

Q2: My Pd-cyanation reaction turned black and stopped. Why? A: "Pd black" formation indicates the catalyst has decomposed and precipitated as bulk metal. This usually happens if:

  • The reaction was not strictly oxygen-free (Argon sparging is mandatory).

  • The cyanide concentration was too high (avoid KCN; stick to

    
    ).
    
  • The ligand (dppf or Xantphos) loading was too low relative to Pd.

Q3: How do I remove the residual DMF from the cyanation workup? A: DMF is miscible with water but partitions into organic solvents if not washed thoroughly. Use 3 washes of water followed by 1 wash of 5% LiCl solution. The LiCl increases the ionic strength of the aqueous layer, forcing DMF out of the organic phase.

Q4: Is the product a solid or liquid? A: Ethyl 2-(3-cyanophenyl)acetate is typically a colorless to pale yellow oil or a low-melting solid (approx MP 30-35°C depending on purity). Do not be alarmed if it remains an oil; verify purity via ¹H NMR (Look for the ethyl quartet at ~4.1 ppm and the singlet benzylic


 at ~3.6 ppm).

References

  • Fischer Esterification Mechanisms & Variants

    • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions". Available at: [Link]

    • Organic Chemistry Portal. "Esterification".[5][6][8][9][10][11] Available at: [Link]

  • Palladium-Catalyzed Cyanation Protocols

    • National Institutes of Health (PMC). "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides". Available at: [Link]

    • Royal Society of Chemistry. "Palladium-catalyzed cyanation of aryl bromides". Available at: [Link]

  • Product Properties & Safety

Sources

Technical Support Center: Knoevenagel Condensation with Ethyl 2-(3-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding Your Substrate

Welcome to the technical guide for optimizing Knoevenagel condensations using Ethyl 2-(3-cyanophenyl)acetate . This is not a standard "mix-and-stir" reaction. Unlike highly active methylene compounds (e.g., malononitrile, pKa ~11), your substrate is a phenylacetate derivative .

The Chemical Reality:

  • Acidity (pKa): Unsubstituted ethyl phenylacetate has a pKa of ~23 (DMSO). The meta-cyano group on the phenyl ring provides electron-withdrawing inductive effects (-I), likely lowering the pKa to the 19–21 range . While more reactive than the parent phenylacetate, it is still significantly less acidic than diethyl malonate (pKa ~16).

  • Implication: Standard weak bases (e.g., piperidine alone) at room temperature are often insufficient to generate the enolate in high concentrations. You must drive the equilibrium aggressively.

Module 1: Standard Operating Procedure (The "Dean-Stark" Method)

For initial attempts, we recommend a thermodynamic control approach using azeotropic water removal.

Reagents & Stoichiometry
ComponentEquivalentsRole
Aldehyde (Electrophile) 1.0 eqLimiting reagent.
Ethyl 2-(3-cyanophenyl)acetate 1.1 – 1.2 eqSlight excess to push conversion.
Piperidine 0.1 – 0.2 eqBase catalyst (generates enolate).
Glacial Acetic Acid 0.05 – 0.1 eqBuffer/Activator (forms piperidinium acetate).
Toluene [0.5 M]Non-polar solvent for azeotrope.
Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser. Fill the trap with toluene.

  • Charging: Add the aldehyde, Ethyl 2-(3-cyanophenyl)acetate, and toluene to the flask.

  • Catalyst Addition: Add piperidine followed immediately by acetic acid.

  • Reaction: Heat to vigorous reflux (bath temp ~120–130°C). Ensure rapid condensation in the Dean-Stark trap.

  • Monitoring: Monitor water collection. Reaction is typically complete when water volume stabilizes (4–12 hours).

  • Workup: Cool to RT. Wash with 1M HCl (to remove piperidine), then saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.

Module 2: Troubleshooting & FAQs

This section addresses specific failure modes encountered with phenylacetate derivatives.

Q1: The reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: Equilibrium Limitation or Water Poisoning. The Science: The Knoevenagel condensation is reversible. As water accumulates, the reverse reaction (retro-Knoevenagel) competes with product formation. The Fix:

  • Verify Water Removal: Ensure the Dean-Stark trap is functioning. If using a solvent without azeotrope (e.g., Ethanol), add 4Å Molecular Sieves directly to the flask.

  • Solvent Switch: Switch from Ethanol to Toluene or Benzene to enable higher reflux temperatures and better water removal.

Q2: I see no reaction (0% yield) or only starting material.

Diagnosis: Enolate formation failure. The Science: The pKa of your substrate (~20) is too high for the base to deprotonate effectively, or the electrophile (aldehyde) is sterically hindered. The Fix:

  • Increase Base Strength: Switch from Piperidine to DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . DBU is a stronger non-nucleophilic base that can deprotonate phenylacetates more effectively.

  • Microwave Irradiation: Run the reaction neat (solvent-free) or in ethanol with piperidine at 120°C for 10–20 mins in a sealed microwave vial.

Q3: I see a new spot on TLC, but it's not the product. Is it the acid?

Diagnosis: Hydrolysis of the Ester or Nitrile. The Science: Under basic conditions at high heat (reflux), the ethyl ester can hydrolyze to the carboxylic acid (2-(3-cyanophenyl)acetic acid), which may then decarboxylate. The nitrile group is generally stable but can hydrolyze under extreme forcing conditions. The Fix:

  • Reduce Water: Ensure solvents are anhydrous.

  • Lower Temperature: Try the Lehnert Modification (see Module 3) which runs at 0°C to Room Temp.

Q4: How do I control E/Z Selectivity?

The Science: Phenylacetates typically yield a mixture of E and Z isomers. The isomer where the bulky phenyl group is trans to the largest group on the aldehyde is usually thermodynamically favored. The Fix:

  • Thermodynamic Equilibration: Prolonged reflux (24h+) allows the mixture to equilibrate to the more stable isomer.

  • Recrystallization: Isomers often have significantly different solubilities. Recrystallize from hot Ethanol/Hexane to isolate the major isomer.

Module 3: Advanced Protocol – The Lehnert Modification

If standard conditions fail (common with hindered aldehydes or deactivated phenylacetates), use the Lehnert Modification . This uses Titanium Tetrachloride (


) to activate the aldehyde and scavenge water simultaneously.
The "Nuclear Option" Protocol

Reagents:


 (2.0 eq), Pyridine (4.0 eq), THF (Anhydrous).
  • Preparation: Flame-dry a flask under Argon/Nitrogen. Cool THF to 0°C .

  • Addition 1: Add

    
     dropwise (Exothermic! Yellow precipitate forms).
    
  • Addition 2: Add the Aldehyde and Ethyl 2-(3-cyanophenyl)acetate.

  • Addition 3: Add Pyridine dropwise over 10 minutes.

  • Reaction: Allow to warm to Room Temperature. Stir for 6–12 hours.

  • Quench: Pour into dilute HCl/Ice mixture. Extract with Ethyl Acetate.[1][2]

Why this works:


 acts as a Lewis acid to activate the carbonyl carbon toward nucleophilic attack and irreversibly binds the water produced, driving the reaction to completion without heat.

Visualizing the Workflow

Figure 1: Reaction Mechanism & Equilibrium Management

This diagram illustrates the base-catalyzed pathway and the critical role of water removal in driving the equilibrium for phenylacetate substrates.

KnoevenagelMechanism Substrate Ethyl 2-(3-cyanophenyl)acetate (pKa ~20) Enolate Enolate Anion Substrate->Enolate Deprotonation (Slow Step) Base Base (Piperidine) Base->Enolate Intermed Tetrahedral Intermediate (Alkoxide) Enolate->Intermed Nucleophilic Attack Aldehyde Aldehyde (R-CHO) Aldehyde->Intermed Product α,β-Unsaturated Ester (Target) Intermed->Product Elimination Water H₂O (Inhibitor) Intermed->Water Dehydration Water->Intermed Retro-Aldol (Reversibility) DeanStark Dean-Stark Trap / TiCl₄ (Water Removal) Water->DeanStark Removal drives equilibrium right

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or failed reactions.

TroubleshootingTree Start Reaction Outcome? NoRxn No Reaction / SM Recovered Start->NoRxn LowYield Low Yield (<50%) Start->LowYield Impure Byproducts / Impurities Start->Impure CheckBase Is Base Strong Enough? NoRxn->CheckBase WaterCheck Is Water Removed? LowYield->WaterCheck Hydrolysis Ester Hydrolysis? Impure->Hydrolysis StrongerBase Switch to DBU or Microwave (120°C) CheckBase->StrongerBase No Lehnert Use Lehnert Method (TiCl₄/Pyridine) CheckBase->Lehnert Yes (Sterics?) AddSieves Add 4Å Sieves or Dean-Stark WaterCheck->AddSieves No PushEq Increase Temp (Toluene) or Time WaterCheck->PushEq Yes DrySolvent Dry Solvents Lower Temp Hydrolysis->DrySolvent Yes (Acid detected) Purify Recrystallize (EtOH) or Column Chrom. Hydrolysis->Purify No (Isomers)

References

  • Organic Chemistry Portal. Knoevenagel Condensation: Mechanisms and Modifications.[Link]

  • Lehnert, W.Knoevenagel Condensations with TiCl4/Base. Tetrahedron Letters, 1970.
  • PubChem. Ethyl 2-(3-cyanophenyl)acetate Compound Summary. National Library of Medicine. [Link]

Sources

Technical Support Center: Safe Disposal of Ethyl 2-(3-cyanophenyl)acetate

[1]

Executive Summary

You are accessing the technical support guide for the safe disposal of Ethyl 2-(3-cyanophenyl)acetate (CAS: 210113-91-0). This compound presents a dual-hazard profile due to its nitrile (-CN) and ester (-COOEt) functional groups.[1] Improper disposal can lead to the evolution of hydrogen cyanide (HCN) gas or uncontrolled exothermic hydrolysis. This guide prioritizes segregation and incineration over on-site treatment to ensure researcher safety and regulatory compliance.

Module 1: Waste Characterization & Identification

Q: What are the critical chemical properties I must know before disposal?

A: You are dealing with a functionalized phenylacetic acid derivative. Its stability is conditional.

  • Nitrile Group (Meta-position): Stable at neutral pH but susceptible to hydrolysis.[1] CRITICAL RISK: In the presence of strong acids, this group can liberate Hydrogen Cyanide (HCN) gas.

  • Ethyl Ester Group: Susceptible to hydrolysis in basic conditions, releasing ethanol and the corresponding carboxylic acid salt.

  • Physical State: Typically a liquid or low-melting solid.[1]

Q: How do I classify this waste for my EHS label?

A: Use the following classification matrix. Do not guess; accuracy prevents downstream accidents.

PropertyClassificationHazard Statement (GHS)
Primary Hazard Acute Toxicity (Oral/Inhalation) H302: Harmful if swallowed.[1][2]
Secondary Hazard Irritant H315/H319: Causes skin/eye irritation.[1][2][3]
Reactivity Acid-Sensitive EUH032: Contact with acids liberates very toxic gas.[1]
Flammability Combustible Liquid Treat as Class IIIA or IIIB depending on solvent mixture.[1]
Waste Stream Organic Non-Halogenated (Unless mixed with halogenated solvents like DCM).[1]

Module 2: Segregation & Packaging Protocols

Q: Can I mix this waste with my general organic solvent waste?

A: Conditional Yes.

  • Allowed: You may mix it with compatible non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate, Toluene).[1]

  • STRICTLY PROHIBITED:

    • Do NOT mix with Acids: (e.g., HCl, H₂SO₄).[1] Risk of HCN evolution.

    • Do NOT mix with Strong Bases: (e.g., NaOH, KOH).[1] Risk of rapid hydrolysis and heat generation.

    • Do NOT mix with Oxidizers: (e.g., Hydrogen Peroxide, Nitric Acid).[1] Risk of violent reaction/explosion.

Q: What container material should I use?

A: Select containers based on chemical resistance.

  • Recommended: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1]

  • Avoid: Low-density plastics that may swell with ester contact over time.[1]

  • Venting: Use a standard cap. Vented caps are only necessary if you suspect slow hydrolysis is already occurring (pressure buildup), which indicates a process error.

Visual Workflow: Waste Segregation Logic

The following diagram illustrates the critical decision pathways for segregating this specific waste stream to prevent compatibility accidents.

WasteSegregationStartWaste Generation:Ethyl 2-(3-cyanophenyl)acetateCheckMixCheck Mixture CompositionStart->CheckMixAcidCheckContains Acids?(HCl, H2SO4)CheckMix->AcidCheckBaseCheckContains Strong Bases?(NaOH, KOH)AcidCheck->BaseCheckNoDangerHCNCRITICAL STOP:HCN Evolution Risk.Neutralize Acid First.AcidCheck->DangerHCNYesOxidizerCheckContains Oxidizers?(H2O2, HNO3)BaseCheck->OxidizerCheckNoDangerHydroSTOP: Exothermic Hydrolysis Risk.Segregate Immediately.BaseCheck->DangerHydroYesSolventCheckSolvent Type?OxidizerCheck->SolventCheckNoDangerOxSTOP: Explosion Risk.Segregate Immediately.OxidizerCheck->DangerOxYesStreamNonHalStream A:Organic Non-HalogenatedSolventCheck->StreamNonHalAcetone/EtOAc/EthanolStreamHalStream B:Organic HalogenatedSolventCheck->StreamHalContains DCM/Chloroform

Figure 1: Decision tree for segregating Ethyl 2-(3-cyanophenyl)acetate waste.[1] Red nodes indicate critical safety stops requiring immediate intervention.

Module 3: Troubleshooting & Emergency Response

Q: I accidentally poured acidic waste into the nitrile waste container. What do I do?

A: IMMEDIATE ACTION REQUIRED.

  • Evacuate: Clear the immediate area. HCN gas is colorless and can be fatal before you smell "bitter almonds."

  • Ventilate: If safe to do so (e.g., container is in a fume hood), lower the sash completely and engage maximum exhaust (emergency purge).

  • Isolate: Do not approach the container.

  • Notify: Contact your institution's EHS (Environmental Health & Safety) or emergency response team immediately. Inform them of a "Potential Cyanide Generation Event."

Q: The waste container feels warm or is bulging. Why?

A: This indicates an uncontrolled reaction, likely hydrolysis.

  • Cause: The ester or nitrile group is reacting with water/moisture, catalyzed by trace acids or bases in the waste mix. This is exothermic (releases heat) and can generate gas (ethanol vapor or ammonia).

  • Action:

    • Do not open the container if it is under high pressure.

    • Place the container behind a blast shield in a fume hood.

    • Allow it to cool and stabilize.

    • Request a hazardous waste pickup with a specific note: "Potentially Unstable/Pressurized Container."

Q: Can I neutralize the waste myself to save disposal costs?

A: No. While chemical hydrolysis (using NaOH and bleach) can convert nitriles to less toxic cyanates/carbonates, this process is:

  • Exothermic: It generates significant heat.

  • Complex: Incomplete hydrolysis can leave toxic residues.

  • Regulatory Burden: Treating hazardous waste without a permit is a violation of EPA regulations (RCRA) in many jurisdictions. Protocol: Package it as hazardous waste and ship it for professional incineration.

Module 4: Final Disposal & Compliance

Q: What is the ultimate fate of this waste stream?

A: The standard industry protocol is High-Temperature Incineration .

  • Why? Incineration at >1000°C ensures the complete destruction of the nitrile bond (C≡N), converting it to Nitrogen oxides (NOx), CO₂, and H₂O. This prevents environmental leaching of toxic cyanide derivatives.

Q: How should I label the waste tag?

A: Ensure the label contains the following specific data points to aid the disposal facility:

  • Chemical Name: Ethyl 2-(3-cyanophenyl)acetate (Write out fully; do not use abbreviations).

  • Constituents: List any solvents present (e.g., "70% Ethyl Acetate, 30% Ethyl 2-(3-cyanophenyl)acetate").

  • Hazard Checkboxes: [x] Toxic [x] Irritant.[3]

  • Special Note: "Contains Organic Nitrile - Segregate from Acids."

Summary of Physical Properties for Disposal Manifests
ParameterValue/DescriptionRelevance to Disposal
Molecular Formula C₁₁H₁₁NO₂Calculation of thermal load.[1]
Molecular Weight 189.21 g/mol Stoichiometry for incineration.[1]
Water Solubility Low / ImmiscibleWill form a separate organic layer; do not pour down sink.[1]
Boiling Point >250°C (Predicted)Low volatility reduces inhalation risk during pouring.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US). [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Codes & Lists (RCRA). [Link]

  • PubChem. (n.d.).[4] Compound Summary: 3-Cyanophenyl acetate (Analogous Structure).[1] National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link][1]

Validation & Comparative

A Definitive Guide to the Structural Confirmation of Ethyl 2-(3-cyanophenyl)acetate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Trivial errors in structural assignment can lead to the invalidation of extensive biological or chemical studies, resulting in significant loss of time and resources. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.

This guide provides an in-depth, practical comparison of expected versus experimental NMR data to definitively confirm the structure of Ethyl 2-(3-cyanophenyl)acetate[1][2][3], a common intermediate in organic synthesis. We will move beyond a simple recitation of data, delving into the causal reasoning behind the experimental design and the logic of spectral interpretation.

The Analytical Challenge: Beyond Simple Confirmation

Ethyl 2-(3-cyanophenyl)acetate possesses several key structural features that are readily interrogated by NMR: an ethyl ester group, a benzylic methylene bridge, and a 1,3-disubstituted aromatic ring. Our objective is not merely to see signals that match but to build a self-validating dataset where every piece of information—chemical shift, integration, multiplicity, and coupling constants—corroborates the others, leaving no room for structural ambiguity.

Experimental Protocol: A Self-Validating Workflow

The quality of NMR data is directly dependent on the meticulousness of the sample preparation and the appropriateness of the acquisition parameters. The following protocol is designed to yield high-resolution spectra suitable for unambiguous structural confirmation.

Part 1: Sample Preparation

The goal of sample preparation is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter and paramagnetic impurities.[4][5]

Methodology:

  • Analyte Preparation: Ensure the Ethyl 2-(3-cyanophenyl)acetate sample is dry and free of residual synthesis solvents.

  • Solvent Selection: Chloroform-d (CDCl₃) is selected as the solvent. Its deuteration prevents a large, overwhelming solvent signal in the ¹H NMR spectrum, while the residual ¹H signal (at ~7.26 ppm) and the ¹³C signal (a triplet at ~77.16 ppm) serve as convenient internal references.[6]

  • Concentration: Weigh approximately 10-15 mg of Ethyl 2-(3-cyanophenyl)acetate into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[7] This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the active region of the spectrometer's coils.[7]

  • Transfer: Gently swirl the vial to ensure complete dissolution. Using a Pasteur pipette with a small cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, dry 5 mm NMR tube.[8]

  • Final Check: The final sample should be a clear, colorless solution with no suspended solids.

Part 2: NMR Data Acquisition

The acquisition parameters are chosen to balance signal-to-noise, resolution, and experimental time. These parameters are interdependent; adjusting one can affect the others.[9][10]

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer) is sufficient.

  • Spectral Width (SW): A range of -2 to 12 ppm is adequate to cover all expected proton signals.[10]

  • Acquisition Time (AQ): Typically 2-4 seconds. This is determined by the spectral width and the number of data points and affects the digital resolution of the spectrum.[9][10]

  • Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative ¹H NMR.

  • Number of Scans (NS): 8 to 16 scans are usually enough for a sample of this concentration to achieve excellent signal-to-noise.

  • Receiver Gain (RG): This is set automatically using a command like 'rga' to optimize the signal detection without causing clipping.[11]

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum by collapsing all ¹³C-¹H couplings into singlets.

  • Spectral Width (SW): A range of 0 to 220 ppm is standard for most organic molecules, ensuring all carbon environments are captured.[12]

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): A 2-second delay is a good starting point. Quaternary carbons, like the carbonyl and nitrile carbons, have longer relaxation times and may benefit from a longer delay for better quantitative representation, though for simple identification it is not strictly necessary.[13]

  • Number of Scans (NS): Due to the low natural abundance of ¹³C (~1.1%), a larger number of scans (e.g., 128 to 1024) is required to achieve a good signal-to-noise ratio.[14]

Visualizing the Experimental Workflow

The entire process, from sample preparation to final analysis, follows a logical and systematic path to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh ~15 mg of Analyte dissolve Dissolve in ~0.7 mL CDCl3 weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum acquire_h1->acquire_c13 process Fourier Transform, Phase & Baseline Correction acquire_c13->process analyze Spectral Interpretation & Structural Confirmation process->analyze

Caption: Experimental workflow from sample preparation to structural confirmation.

Data Interpretation: Correlating Structure with Spectra

The definitive confirmation of Ethyl 2-(3-cyanophenyl)acetate's structure comes from a detailed analysis of the ¹H and ¹³C NMR spectra. Below, we compare the predicted data against established chemical shift ranges for the relevant functional groups.

Molecular Structure with Atom Labeling

For clarity in the following discussion, the unique protons and carbons are labeled on the molecular structure.

Caption: Labeled structure of Ethyl 2-(3-cyanophenyl)acetate.

Predicted ¹H NMR Data
LabelPredicted Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
Hₐ~ 1.3Triplet (t)3HMethyl protons of the ethyl group, split by the adjacent two Hₑ protons. Typical for ethyl esters.[15]
Hₑ~ 4.2Quartet (q)2HMethylene protons of the ethyl group, deshielded by the adjacent oxygen and split by the three Hₐ protons.[16]
Hₒ~ 3.7Singlet (s)2HBenzylic methylene protons, deshielded by both the aromatic ring and the adjacent carbonyl group. No adjacent protons, hence a singlet.
Hₐ, Hₒ, Hₑ, Hₒ~ 7.4 - 7.7Multiplet (m)4HAromatic protons on a 1,3-disubstituted ring. The electron-withdrawing nitrile group and the ester group create a complex, deshielded pattern.[17][18] Expected J-coupling: J(ortho) ≈ 7-10 Hz, J(meta) ≈ 2-3 Hz.[18]
Predicted ¹³C NMR Data
LabelPredicted Shift (δ, ppm)Assignment Rationale
C₁₁~ 14Ethyl group methyl carbon. Typically found in the upfield aliphatic region.[19]
C₁₀~ 61Ethyl group methylene carbon, deshielded by the adjacent oxygen atom.[19]
C₇~ 41Benzylic methylene carbon.
C₉~ 170Ester carbonyl carbon. This region is characteristic for carboxylic acid derivatives.[19][20][21]
C₃~ 112Quaternary aromatic carbon attached to the nitrile group.
C₈~ 118Nitrile carbon. This chemical shift is characteristic for the C≡N group.[12][20]
C₁, C₂, C₄, C₅, C₆~ 129 - 135The six aromatic carbons. Due to substitution, six distinct signals are expected. Quaternary carbons (C₁ and C₃) will typically have a lower intensity.[13]

Comparative Analysis and Conclusion

The structural confirmation of Ethyl 2-(3-cyanophenyl)acetate is achieved by comparing the experimentally acquired NMR spectra with the predicted data outlined in the tables above.

  • In the ¹H NMR spectrum, the presence of a triplet integrating to 3H around 1.3 ppm and a quartet integrating to 2H around 4.2 ppm is definitive evidence for an ethyl ester group. A singlet integrating to 2H around 3.7 ppm confirms the presence of the isolated benzylic methylene group. Finally, a complex multiplet in the aromatic region (7.4-7.7 ppm) integrating to 4H confirms the disubstituted benzene ring.

  • In the ¹³C NMR spectrum, the observation of 11 distinct signals would confirm the molecular formula (C₁₁H₁₁NO₂). Key signals include the ester carbonyl carbon around 170 ppm, the nitrile carbon near 118 ppm, and the two aliphatic carbons of the ethyl group at ~14 ppm and ~61 ppm. The remaining signals will correspond to the methylene bridge and the six unique aromatic carbons.

By systematically applying the principles of NMR spectroscopy and following a rigorous experimental protocol, a self-validating dataset can be generated. The confluence of evidence from both ¹H and ¹³C NMR provides an unambiguous and definitive confirmation of the structure of Ethyl 2-(3-cyanophenyl)acetate, a critical step in ensuring the integrity of any subsequent research or development endeavor.

References

  • Spectra of ethyl acetate. (n.d.). University of Birmingham. Retrieved February 2, 2026, from [Link]

  • NMR spectrum of ethyl acetate. (2021, September 3). YouTube. Retrieved February 2, 2026, from [Link]

  • Basic Concepts of NMR: Identification of the Isomers of C. (n.d.). Magritek. Retrieved February 2, 2026, from [Link]

  • 1H NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved February 2, 2026, from [Link]

  • Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved February 2, 2026, from [Link]

  • 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics. (2015, August 10). ResearchGate. Retrieved February 2, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved February 2, 2026, from [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. (2022, October 7). YouTube. Retrieved February 2, 2026, from [Link]

  • A guide to 13C NMR chemical shift values. (2015). Compound Interest. Retrieved February 2, 2026, from [Link]

  • Chemical shifts. (n.d.). University of Manchester. Retrieved February 2, 2026, from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Millersville University. Retrieved February 2, 2026, from [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved February 2, 2026, from [Link]

  • NMR Education: How to Choose Your Acquisition Parameters? (n.d.). Anasazi Instruments. Retrieved February 2, 2026, from [Link]

  • Step-by-step procedure for NMR data acquisition. (n.d.). University of Maryland. Retrieved February 2, 2026, from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead. Retrieved February 2, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Guide: Preparing a Sample for NMR analysis – Part I. (2024, February 29). Nanalysis. Retrieved February 2, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010, April 16). Organometallics. Retrieved February 2, 2026, from [Link]

  • 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. Retrieved February 2, 2026, from [Link]

  • NMR acquisition parameters and qNMR. (2021, June 21). Nanalysis. Retrieved February 2, 2026, from [Link]

  • How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy? (2014, November 10). ResearchGate. Retrieved February 2, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University. Retrieved February 2, 2026, from [Link]

  • How do I choose the right acquisition parameters for a quantitative NMR measurement? (2022, April 25). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Common Acquisition Concepts and Problems for 1D/2D NMR. (n.d.). University of Missouri-St. Louis. Retrieved February 2, 2026, from [Link]

  • Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. (n.d.). Doc Brown's Chemistry. Retrieved February 2, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Western University. Retrieved February 2, 2026, from [Link]

  • Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Lipophilic NHC Assisted One-pot Synthesis of Syncarpamide Analogues in Aqueous Medium - Supporting Information. (2019). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2020, August 15). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Characteristics of ¹³C NMR Spectroscopy. (2021, August 11). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

Sources

A Comparative Guide to the Synthetic Routes of Ethyl 2-(3-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(3-cyanophenyl)acetate is a valuable building block in organic synthesis, finding application in the preparation of various pharmaceutical and agrochemical compounds. Its structure, featuring a reactive methylene group, a nitrile, and an ester functionality, allows for diverse chemical transformations. This guide provides an in-depth comparison of three distinct synthetic pathways to this important intermediate, offering insights into the rationale behind experimental choices and providing detailed protocols to enable researchers to select the most suitable method for their specific needs.

Introduction

The strategic importance of Ethyl 2-(3-cyanophenyl)acetate lies in its utility as a precursor to more complex molecules. The cyanophenyl moiety is a common feature in bioactive compounds, and the ethyl acetate group provides a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or reaction at the α-carbon. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a multi-step synthesis. This guide will explore and compare three primary synthetic strategies:

  • Nucleophilic Substitution: A classic and straightforward approach involving the reaction of a nucleophile derived from ethyl acetate with a suitable 3-cyanobenzyl electrophile.

  • Two-Step Synthesis via 3-Cyanophenylacetic Acid: A reliable method that involves the synthesis of the corresponding carboxylic acid followed by its esterification.

  • Palladium-Catalyzed α-Arylation: A modern cross-coupling strategy that directly forms the C(sp²)-C(sp³) bond between the aromatic ring and the acetate moiety.

Each of these routes will be evaluated based on factors such as yield, reaction conditions, reagent availability and toxicity, and scalability.

Route 1: Nucleophilic Substitution via Alkylation of an Ethyl Acetate Enolate

This method represents a direct and atom-economical approach to Ethyl 2-(3-cyanophenyl)acetate. The core of this strategy is the generation of a nucleophilic enolate from ethyl acetate, which then displaces a leaving group on a 3-cyanobenzyl electrophile, typically a halide. This is analogous to the well-established Williamson ether synthesis for the formation of C-O bonds and the malonic ester synthesis for C-C bond formation.

Mechanistic Rationale

The reaction proceeds via an SN2 mechanism. A strong base is required to deprotonate the α-carbon of ethyl acetate, forming the corresponding enolate. This enolate then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-cyanobenzyl bromide and displacing the bromide ion. The choice of base and solvent is critical to ensure efficient enolate formation while minimizing side reactions such as self-condensation of the ester.

G cluster_0 Route 1: Nucleophilic Substitution 3-Cyanobenzyl Bromide 3-Cyanobenzyl Bromide SN2 Reaction SN2 Reaction 3-Cyanobenzyl Bromide->SN2 Reaction Ethyl Acetate Ethyl Acetate Enolate Formation Enolate Formation Ethyl Acetate->Enolate Formation Deprotonation Base (e.g., NaH, LDA) Base (e.g., NaH, LDA) Base (e.g., NaH, LDA)->Enolate Formation Enolate Formation->SN2 Reaction Nucleophilic Attack Ethyl 2-(3-cyanophenyl)acetate Ethyl 2-(3-cyanophenyl)acetate SN2 Reaction->Ethyl 2-(3-cyanophenyl)acetate

Caption: Workflow for the Nucleophilic Substitution Route.

Experimental Protocol

Materials:

  • 3-Cyanobenzyl bromide

  • Ethyl acetate

  • Sodium hydride (NaH) or Lithium diisopropylamide (LDA)

  • Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate (for extraction)

  • Hexanes (for chromatography)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq) as a 60% dispersion in mineral oil.

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and then place the flask under a nitrogen atmosphere.

  • Add anhydrous THF or DMF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add ethyl acetate (1.0 eq) to the stirred suspension of sodium hydride.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete enolate formation.

  • Cool the reaction mixture back to 0 °C and add a solution of 3-cyanobenzyl bromide (1.0 eq) in anhydrous THF or DMF dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Discussion

This method is conceptually simple and utilizes readily available starting materials. However, the use of strong, moisture-sensitive bases like sodium hydride or LDA requires anhydrous conditions and careful handling. A potential side reaction is the self-condensation of ethyl acetate (the Claisen condensation), although this is generally minimized by using a slight excess of the base and adding the ester to the base. The yield of this reaction is typically moderate to good, depending on the reaction conditions and the purity of the reagents.

Route 2: Two-Step Synthesis via 3-Cyanophenylacetic Acid and Esterification

This route involves the preparation of the intermediate 3-cyanophenylacetic acid, followed by its esterification to yield the final product. This two-step approach can be advantageous if the starting material for the acid, 3-cyanobenzyl cyanide, is more readily available or cost-effective than 3-cyanobenzyl bromide.

Mechanistic Rationale

Step 1: Hydrolysis of 3-Cyanobenzyl Cyanide

The first step is the hydrolysis of the nitrile group of 3-cyanobenzyl cyanide to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization and hydrolysis of the resulting amide intermediate.

Step 2: Fischer Esterification

The second step is the Fischer esterification of 3-cyanophenylacetic acid with ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of ethanol is typically used, or water is removed as it is formed.[1][2]

G cluster_1 Route 2: Two-Step Synthesis 3-Cyanobenzyl Cyanide 3-Cyanobenzyl Cyanide Acid/Base Hydrolysis Acid/Base Hydrolysis 3-Cyanobenzyl Cyanide->Acid/Base Hydrolysis 3-Cyanophenylacetic Acid 3-Cyanophenylacetic Acid Acid/Base Hydrolysis->3-Cyanophenylacetic Acid Fischer Esterification Fischer Esterification 3-Cyanophenylacetic Acid->Fischer Esterification Ethanol Ethanol Ethanol->Fischer Esterification Acid Catalyst Acid Catalyst Acid Catalyst->Fischer Esterification Ethyl 2-(3-cyanophenyl)acetate Ethyl 2-(3-cyanophenyl)acetate Fischer Esterification->Ethyl 2-(3-cyanophenyl)acetate G cluster_2 Route 3: Palladium-Catalyzed α-Arylation 3-Bromobenzonitrile 3-Bromobenzonitrile Catalytic Cycle Catalytic Cycle 3-Bromobenzonitrile->Catalytic Cycle Ethyl Acetate Ethyl Acetate Ethyl Acetate->Catalytic Cycle Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Catalytic Cycle Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Catalytic Cycle Ethyl 2-(3-cyanophenyl)acetate Ethyl 2-(3-cyanophenyl)acetate Catalytic Cycle->Ethyl 2-(3-cyanophenyl)acetate

Sources

A Comparative Spectroscopic Guide to Ethyl 2-(cyanophenyl)acetate Isomers: Unveiling Positional Nuances

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification of molecular structure is paramount. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents on a parent structure, often exhibit distinct physical, chemical, and biological properties. This guide provides an in-depth spectroscopic comparison of the ortho-, meta-, and para-isomers of Ethyl 2-(cyanophenyl)acetate, critical intermediates in the synthesis of various biologically active compounds. By examining their unique fingerprints in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to equip researchers with the knowledge to confidently distinguish between these closely related molecules.

The Structural Significance of Isomer Differentiation

The ortho (2-), meta (3-), and para (4-) positions of the cyano group on the phenyl ring of Ethyl 2-(cyanophenyl)acetate give rise to three distinct isomers, each with a unique electronic and steric environment. These subtle structural variations can significantly impact their reactivity, biological activity, and ultimately, their suitability for a specific application. Erroneous identification can lead to unforeseen side reactions, inactive final products, or misinterpreted biological data, underscoring the necessity for robust analytical differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of the Ethyl 2-(cyanophenyl)acetate isomer in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher. Proton decoupling is employed to simplify the spectrum to a series of single lines for each unique carbon atom.

Figure 1: General workflow for NMR spectroscopic analysis.
Comparative ¹H NMR Data

The ¹H NMR spectra of all three isomers will exhibit common features corresponding to the ethyl acetate moiety: a triplet around 1.2-1.3 ppm (CH₃), a quartet around 4.1-4.2 ppm (CH₂), and a singlet for the benzylic protons (CH₂) adjacent to the phenyl ring. The key differentiating features will be the chemical shifts and splitting patterns of the aromatic protons.

IsomerAromatic Protons (δ, ppm) and Splitting Patterns
Ortho Complex multiplet pattern in the range of ~7.3-7.7 ppm. The proximity of the two substituents leads to more complex coupling.
Meta Four distinct signals in the aromatic region, typically appearing as a combination of multiplets, doublets, and triplets between ~7.4 and 7.7 ppm.
Para A characteristic pair of doublets (an AA'BB' system) in the aromatic region, with one doublet appearing around ~7.4 ppm and the other further downfield around ~7.6 ppm. This symmetry is a hallmark of para-disubstituted benzene rings.

Expert Interpretation: The downfield shift of aromatic protons is influenced by the electron-withdrawing nature of both the cyano and the ethyl acetate groups. In the para isomer, the symmetrical arrangement results in a simplified and easily recognizable splitting pattern. The ortho and meta isomers, lacking this symmetry, display more complex and overlapping signals in their aromatic regions.

Comparative ¹³C NMR Data

The ¹³C NMR spectra provide complementary information, revealing the number of unique carbon environments in each isomer. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm.[1]

IsomerNumber of Aromatic ¹³C SignalsQuaternary Carbon Signals (C-CN, C-CH₂)
Ortho 62
Meta 62
Para 4 (due to symmetry)2

Expert Interpretation: The number of distinct aromatic carbon signals is a powerful diagnostic tool. The high symmetry of the para isomer results in the equivalence of carbons 2 and 6, and carbons 3 and 5, leading to only four signals for the six aromatic carbons. In contrast, the lower symmetry of the ortho and meta isomers results in six distinct signals for the aromatic carbons.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the neat liquid or solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the background spectrum of the empty ATR accessory.

  • Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Figure 2: General workflow for ATR-FTIR spectroscopic analysis.
Comparative IR Data

All three isomers will display characteristic absorptions for the ester and nitrile functional groups. The differences will primarily be observed in the fingerprint region, particularly the C-H out-of-plane bending vibrations of the aromatic ring.

Functional GroupCharacteristic Absorption (cm⁻¹)Expected Appearance in all Isomers
C≡N (Nitrile)~2220-2230Strong, sharp peak.
C=O (Ester)~1730-1750Strong, sharp peak.
C-O (Ester)~1200-1300Strong peak.
Aromatic C-H stretch>3000Weak to medium peaks.
Aliphatic C-H stretch<3000Medium peaks.

Isomer-Specific Absorptions (Aromatic C-H Bending):

IsomerC-H Out-of-Plane Bending (cm⁻¹)
Ortho ~740-780
Meta ~680-720 and ~750-800
Para ~800-860

Expert Interpretation: The strong nitrile and ester carbonyl stretches are excellent diagnostic peaks for the presence of these functional groups. The position of the out-of-plane C-H bending vibrations in the fingerprint region is highly indicative of the substitution pattern on the benzene ring and serves as a reliable method for distinguishing between the ortho, meta, and para isomers.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This allows for the determination of the molecular weight and can offer clues about the molecule's structure through analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Data Acquisition:

  • The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer.

  • A detector measures the abundance of each ion, generating a mass spectrum.

Figure 3: General workflow for Electron Ionization Mass Spectrometry.
Comparative Mass Spectrometry Data

Since all three isomers have the same molecular formula (C₁₁H₁₁NO₂), they will all have the same molecular ion peak ([M]⁺) at an m/z of 189.21. The differentiation between the isomers based solely on their EI mass spectra can be challenging as they may exhibit very similar fragmentation patterns.

Expected Fragmentation:

  • Loss of the ethoxy group (-OCH₂CH₃): [M - 45]⁺, m/z = 144

  • Loss of the ethyl group (-CH₂CH₃): [M - 29]⁺, m/z = 160

  • Formation of the cyanobenzyl cation: [C₇H₄N]⁺, m/z = 102 (from cleavage of the C-C bond alpha to the ring)

Expert Interpretation: While the primary fragmentation pathways are likely to be similar for all three isomers, subtle differences in the relative abundances of certain fragment ions may be observable. However, without high-resolution mass spectrometry or tandem MS/MS experiments, definitive differentiation based on mass spectrometry alone is often difficult. The primary utility of MS in this context is the confirmation of the molecular weight.

Conclusion: A Multi-faceted Approach to Isomer Identification

The confident differentiation of the ortho, meta, and para isomers of Ethyl 2-(cyanophenyl)acetate requires a multi-pronged spectroscopic approach. While mass spectrometry can confirm the molecular weight, it is the combination of ¹H and ¹³C NMR and IR spectroscopy that provides the definitive structural elucidation. The number of signals in the ¹³C NMR spectrum and the splitting pattern of the aromatic protons in the ¹H NMR spectrum are particularly diagnostic of the substitution pattern. Complementary information from the C-H out-of-plane bending vibrations in the IR spectrum further solidifies the assignment. By understanding the characteristic spectroscopic signatures of each isomer, researchers can ensure the integrity of their starting materials and the fidelity of their synthetic outcomes.

References

  • University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl phenylcyanoacetate. National Institutes of Health. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. NIST Chemistry WebBook. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.
  • PubMed Central. (n.d.). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectroscopy of substituted benzene molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • ResearchGate. (2023, July 14). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]...

  • PubMed. (n.d.). Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ResearchGate. (2012, January 4). How ortho and para isomers of benzene derivatives differentiated?. Retrieved from [Link]

  • YouTube. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]...

  • Doc Brown's Chemistry. (n.d.). Interpreting the Carbon-13 NMR spectrum of ethyl ethanoate. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

  • UvA-DARE (Digital Academic Repository). (2019, July 26). Distinguishing drug isomers in the forensic laboratory. Retrieved from [Link]...

  • University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • ScienceDirect. (n.d.). Fatty acid methyl esters into nitriles: Acid–base properties for enhanced catalysts. Retrieved from [Link]

  • YouTube. (2012, April 13). Structural Isomers - Substituted Benzene Isomers 002. Retrieved from [Link]...

  • National Center for Biotechnology Information. (2024, June 3). Chemical and Biological Characterization of the Ethyl Acetate Fraction from the Red Sea Marine Sponge Hymedesmia sp. Retrieved from [Link]

  • Glen Jackson - West Virginia University. (2014, May 17). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Retrieved from [Link]

  • YouTube. (2021, September 3). NMR spectrum of ethyl acetate. Retrieved from [Link]...

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

Sources

High-Resolution X-ray Diffraction Profiling: Ethyl 2-(3-cyanophenyl)acetate vs. Structural Isomers

[1]

Executive Summary

Ethyl 2-(3-cyanophenyl)acetate (CAS: 210113-91-0) represents a critical intermediate scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and isoquinoline alkaloids.[1] However, its deployment in pharmaceutical pipelines is often complicated by its physical state—frequently presenting as a viscous oil or low-melting solid at room temperature—unlike its more crystalline para-isomer or free-acid analogues.[1]

This guide objectively compares the solid-state "performance" (crystallizability, packing efficiency, and structural resolution) of the target molecule against its primary structural alternatives.[1] It provides a validated experimental workflow for obtaining high-quality X-ray data for this challenging "soft" crystal system.[1]

Part 1: Comparative Analysis of Solid-State Performance[1]

In drug development, "performance" of an intermediate refers to its ability to be isolated as a pure, stable solid.[1] We compare Ethyl 2-(3-cyanophenyl)acetate (The Meta-Ester ) against two standard alternatives: its positional isomer (The Para-Ester ) and its hydrolysis product (The Free Acid ).[1]

Table 1: Structural & Crystallographic Performance Matrix[1]
FeatureTarget: Meta-Ester (3-CN)Alt 1: Para-Ester (4-CN)Alt 2: Free Acid (3-COOH)
Lattice Stability Low (Soft Lattice) .[1] Dominated by weak van der Waals and dipole-dipole interactions.[1]Moderate . Higher symmetry allows efficient packing (often Centrosymmetric).[1]High . Dominated by strong O-H...O carboxylic acid dimers (

motif).[1]
Crystallizability Difficult . Often requires in situ cryo-crystallography or specific anti-solvents (e.g., Pentane).[1]Good . Readily crystallizes from EtOH/Hexane.[1]Excellent . Crystallizes from water/methanol mixtures.[1]
Packing Motif Likely C-H...N mediated sheets or loosely packed columns.Linear chains or Herringbone packing.[1]Robust Hydrogen-bonded dimers.[1]
Melting Point Low (< 40°C or Oil).Moderate (> 50°C).[1]High (> 100°C).[1]
Process Utility Challenging . Hard to handle in bulk; requires distillation.[1]Preferred . Easy filtration and drying.[1]Preferred . Easy filtration, but requires esterification later.[1]
The "Meta-Penalty" in Crystallography

The 3-position (meta) substitution breaks the molecular symmetry found in the 4-position (para) analogue.[1] While the para-cyano group allows for linear molecular alignment promoting dense packing, the meta-cyano group introduces a "kink" in the structure.[1] This reduces packing efficiency (Kitaigorodskii’s Packing Principle), often lowering the melting point and making single-crystal growth thermodynamically unfavorable at room temperature.[1]

Part 2: Experimental Protocols (Self-Validating)

To characterize the Meta-Ester , standard evaporation methods often fail, yielding oils.[1] The following protocol utilizes Low-Temperature In Situ Crystallization , a self-validating method where the formation of the crystal is confirmed directly in the X-ray beam.

Protocol A: Synthesis & Purification (Pre-requisite)

Purity is the rate-limiting step for crystallizing low-melting esters.[1]

  • Reaction: Reflux 3-cyanophenylacetic acid with Ethanol and catalytic

    
     (Fischer Esterification).
    
  • Workup: Neutralize with

    
    , extract with EtOAc.
    
  • Critical Purification: Distill under high vacuum (< 1 mmHg). Collect the fraction at ~140°C. Validation: NMR must show <1% free acid (broad singlet at 11-12 ppm absent).[1]

Protocol B: Cryo-Crystallization (The "OHCD" Method)

Optical Heating and Crystallization Device (OHCD) technique adapted for standard diffractometers.[1]

  • Capillary Loading: Draw the neat liquid (Meta-Ester) into a 0.3 mm borosilicate glass capillary. Seal both ends.

  • Mounting: Mount the capillary on the goniometer head of the diffractometer.

  • Flash Cooling:

    • Set the Cryostream to 250 K.[1]

    • Flash cool to 100 K.[1] The sample will likely form a glass (amorphous).[1]

  • Annealing (The Critical Step):

    • Slowly raise the temperature (5 K/min) until the sample devitrifies (turns opaque/crystalline).

    • Cycle the temperature ±10 K around this point to encourage Ostwald ripening (growing one single crystal at the expense of smaller ones).

  • Data Collection: Once a single domain is identified (sharp diffraction spots), cool to 100 K for data collection.[1]

Part 3: Visualization of Workflows & Interactions

Diagram 1: Crystallization Decision Logic

This workflow illustrates the decision process for handling the Meta-Ester versus its solid analogues.[1]

CrystallizationWorkflowStartTarget Molecule:Ethyl 2-(3-cyanophenyl)acetateStateCheckPhysical State at RT?Start->StateCheckSolidSolidStateCheck->SolidPara-isomerOilOil / Viscous LiquidStateCheck->OilMeta-isomer (Likely)RecrystStandard Recrystallization(EtOH/Hexane)Solid->RecrystCryoIn Situ Cryo-Crystallization(Capillary Method)Oil->CryoXRD_StdStandard XRD(Mo Source, 298K)Recryst->XRD_StdAnnealThermal Annealing(Glass -> Crystal)Cryo->AnnealXRD_CryoLow-Temp XRD(100K)Anneal->XRD_Cryo

Caption: Decision logic for crystallizing phenylacetate derivatives based on thermodynamic stability at room temperature.

Diagram 2: Supramolecular Interaction Hierarchy

Understanding the forces holding the crystal together explains the melting point differences.[1]

InteractionHierarchyMoleculeEthyl 2-(3-cyanophenyl)acetateStrongStrong H-Bonds(Absent)Molecule->StrongNo DonorsWeakWeak Interactions(Dominant)Molecule->WeakCN_DipoleC-N...Dipole(Directional)Weak->CN_DipoleCH_NC-H...N(Weak H-Bond)Weak->CH_NPiPiPi-Stacking(Aromatic)Weak->PiPiResultLow Lattice Energy(Low MP)CN_Dipole->ResultCH_N->ResultPiPi->Result

Caption: The "Meta-Ester" relies on weak supramolecular synthons, resulting in lower thermal stability compared to the acid form.[1]

References

  • Desiraju, G. R. (2007).[1] Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. [1]

    • Context: Authoritative grounding on "Supramolecular Synthons" and the hierarchy of C-H...N interactions.[1]

  • Bond, A. D. (2006).[1][2] In situ crystallization techniques. In Supramolecular Chemistry: From Molecules to Nanomaterials. [1]

    • Context: The standard protocol for conducting X-ray diffraction on oils (the capillary method described in Protocol B).[1]

  • Cambridge Crystallographic Data Centre (CCDC) . CSD-System.

    • Context: The definitive database for comparing unit cell parameters of phenylacetate derivatives.[1]

  • Nangia, A. (2002).[1] Conformational Polymorphism in Organic Crystals. Accounts of Chemical Research. [1]

    • Context: Explains the "Meta-Penalty" and conformational flexibility of the ethyl ester chain affecting packing.

Definitive Verification Guide: Ethyl 2-(3-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Validation & Structural Elucidation Protocols

Executive Summary: The Identity Crisis

In drug development pipelines targeting non-steroidal anti-inflammatory drugs (NSAIDs) or specific kinase inhibitors, Ethyl 2-(3-cyanophenyl)acetate is a critical scaffold. However, this molecule suffers from a severe "identity crisis" in commercial catalogs due to ambiguous nomenclature and structural isomerism.

Researchers frequently encounter three distinct problems:

  • CAS Misassignment: Databases often conflate the target with its para-isomer or the alpha-cyano isomer.

  • Isomeric Impurities: Commercial batches may contain significant levels of the para-isomer (from impure starting materials) which are difficult to separate via standard flash chromatography.

  • Nomenclature Confusion: The "2-" locant in the name refers to the acetate chain's alpha position, but is often confused with the ring's ortho position.

The Objective of This Guide: To provide an autonomous, self-validating analytical workflow that definitively distinguishes Ethyl 2-(3-cyanophenyl)acetate (CAS: 210113-91-0) from its structural impostors.

The Comparison: Target vs. Impostors

Before running any experiment, you must understand what you are trying to rule out. The table below compares the target molecule against the two most common "impostors" found in supply chains.

FeatureTARGET MOLECULE IMPOSTOR A (Para-Isomer) IMPOSTOR B (Alpha-Isomer)
Common Name Ethyl 2-(3-cyanophenyl)acetateEthyl 2-(4-cyanophenyl)acetateEthyl phenylcyanoacetate
Structure Meta-substituted ringPara-substituted ringAlpha-substituted chain
Verified CAS 210113-91-0 1528-41-2 4553-07-5
Key 1H NMR Feature Asymmetric aromatic region (4 distinct signals)Symmetric AA'BB' aromatic system (2 doublets)Methine Singlet (>4.5 ppm); No benzylic CH₂
IR Nitrile Stretch ~2230 cm⁻¹ (Weak/Med)~2230 cm⁻¹ (Stronger dipole)~2250 cm⁻¹ (Conjugated to ester)
Risk Factor High (Target)High (Common synthesis byproduct)Medium (Nomenclature confusion)

Analytical Pillars (The "How-To")

Trusting the label on the bottle is a violation of Good Laboratory Practice (GLP) in this context. You must validate the structure using Nuclear Magnetic Resonance (NMR) . Mass Spectrometry (GC-MS) confirms molecular weight (MW 189.21) but cannot reliably distinguish the meta and para isomers due to identical fragmentation patterns.

Pillar 1: 1H NMR Spectroscopy (The Gold Standard)

The aromatic region is the "fingerprint" that validates the substitution pattern.

  • Solvent: CDCl₃

  • Frequency: 300 MHz or higher

The Target Signature (Meta-Isomer)

Look for a 1:1:1:1 integration pattern in the aromatic region (approx. 7.4 – 7.7 ppm).

  • H2 (Singlet-like): Isolated between the acetate and cyano groups.

  • H4 (Doublet): Ortho to the cyano group.

  • H6 (Doublet): Ortho to the acetate group.

  • H5 (Triplet): The meta-coupling connects H4 and H6.

Crucial Check: The benzylic protons (-CH ₂-COOEt) must appear as a sharp singlet around 3.65 ppm (integrating to 2H). If this is a multiplet or shifted >4.5 ppm, you have Impostor B.

The Impostor Signature (Para-Isomer)

Look for a symmetric 2:2 integration pattern.

  • Two distinct doublets (roofing effect common).

  • Integration is 2H for each signal.

  • Absence of the isolated singlet-like aromatic proton.

Pillar 2: Infrared Spectroscopy (IR)

While less specific than NMR, IR provides a quick check for the Alpha-isomer (Impostor B).

  • Target (Meta): Non-conjugated nitrile. Stretch at ~2230 cm⁻¹.

  • Impostor B (Alpha): The nitrile is attached to the same carbon as the ester (alpha-position). This electronic environment often shifts the nitrile stretch and significantly alters the carbonyl stretch due to conjugation/inductive effects.

Experimental Protocol: The Validation Workflow

This protocol is designed to be a "gatekeeper" assay before the material is introduced into a synthesis step.

Reagents:

  • Sample (approx. 10 mg)

  • CDCl₃ (0.6 mL, 99.8% D)

  • NMR Tube (5mm)

Step-by-Step:

  • Visual Inspection: The target is typically a clear to pale yellow oil or low-melting solid. If the solid is highly crystalline with a high melting point (>50°C), suspect the para-isomer (Impostor A).

  • Sample Prep: Dissolve 10 mg of sample in CDCl₃. Ensure complete dissolution; turbidity suggests inorganic salts (NaCN residues).

  • Acquisition: Run standard proton sequence (16 scans).

  • Processing: Phase correct manually. Automatic phasing often distorts the benzylic singlet.

  • Decision Logic: Apply the algorithm below.

Visualization: The Decision Logic Tree

Use this flowchart to interpret your analytical data.

VerificationLogic Start Unknown Sample (Labeled CAS: 210113-91-0) CheckMW GC-MS / LC-MS Check Is MW = 189.2? Start->CheckMW CheckBenzylic 1H NMR: Check 3.6 - 3.7 ppm Is there a Singlet (2H)? CheckMW->CheckBenzylic Yes ResultWrong REJECT: Wrong Molecule (Check Homologs) CheckMW->ResultWrong No CheckAromatic 1H NMR: Aromatic Region (7.4 - 7.7 ppm) Analyze Splitting Pattern CheckBenzylic->CheckAromatic Yes (Singlet) ResultAlpha REJECT: Impostor B Ethyl phenylcyanoacetate (Alpha-Isomer) CheckBenzylic->ResultAlpha No (Methine/Multiplet) ResultMeta CONFIRMED TARGET Ethyl 2-(3-cyanophenyl)acetate (Meta-Isomer) CheckAromatic->ResultMeta Asymmetric (1:1:1:1) 4 Distinct Signals ResultPara REJECT: Impostor A Ethyl 2-(4-cyanophenyl)acetate (Para-Isomer) CheckAromatic->ResultPara Symmetric (2:2) AA'BB' System

Figure 1: Analytical decision tree for validating Ethyl 2-(3-cyanophenyl)acetate. Note that the critical differentiation step is the aromatic splitting pattern in 1H NMR.

References & Verified Sources

The following list consolidates the specific CAS numbers and spectral data sources cited in this guide. Use these links to cross-reference vendor data.

  • National Institute of Standards and Technology (NIST) . WebBook Chemistry: General IR/MS data for phenylacetic acid derivatives. [Link]

A Researcher's Guide to Ethyl 2-(3-cyanophenyl)acetate: Cross-Referencing Data for Purity and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Ethyl 2-(3-cyanophenyl)acetate

Ethyl 2-(3-cyanophenyl)acetate, with the molecular formula C₁₁H₁₁NO₂, is a nitrile-containing aromatic ester. Its structure is of interest to medicinal chemists and materials scientists due to the presence of multiple functional groups—an ester, a nitrile, and a meta-substituted benzene ring—which offer versatile handles for further chemical modifications. This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceutical agents and functional materials. Given its utility, a thorough understanding of its properties is paramount for its effective application in research and development.

Comparative Analysis of Physicochemical Properties

A critical first step in working with any chemical is to verify its fundamental physicochemical properties. Data from various suppliers can sometimes show minor discrepancies. Below is a compilation of reported data for Ethyl 2-(3-cyanophenyl)acetate.

PropertyChemScene[1]Synblock[2]Biosynth[3]
CAS Number 210113-91-0210113-91-0210113-91-0
Molecular Formula C₁₁H₁₁NO₂C₁₁H₁₁NO₂C₁₁H₁₁NO₂
Molecular Weight 189.21189.21 g/mol 189.21 g/mol
Purity ≥98%≥98%Not Specified
Boiling Point Not SpecifiedNot Specified295.3 °C
Melting Point Not SpecifiedNot SpecifiedNot Specified

Expert Insight: The consistency in molecular formula and weight across suppliers provides a high degree of confidence in the compound's basic identity. However, the lack of a reported melting point from these sources suggests that the compound is likely a liquid at room temperature, which is consistent with many ethyl esters of similar molecular weight. The boiling point of 295.3 °C reported by Biosynth is a valuable piece of information for purification by distillation, though it should be noted that this may be a predicted value. For high-purity applications, vacuum distillation is recommended to avoid potential decomposition at this elevated temperature.

Spectroscopic Data Cross-Reference

Spectroscopic data is the cornerstone of chemical identification and purity assessment. While many suppliers state that spectral data is available upon request, publicly accessible, detailed spectra for Ethyl 2-(3-cyanophenyl)acetate are scarce. This section provides predicted spectral data and typical ranges for the functional groups present in the molecule, which can serve as a benchmark for experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

  • Ethyl Ester Protons: A triplet at approximately 1.2-1.4 ppm (3H, -CH₃) and a quartet at approximately 4.1-4.3 ppm (2H, -OCH₂-).

  • Methylene Protons: A singlet at approximately 3.7-3.9 ppm (2H, Ar-CH₂-).

  • Aromatic Protons: A complex multiplet pattern in the range of 7.4-7.8 ppm (4H). The meta-substitution pattern will lead to distinct signals for each of the four aromatic protons.

¹³C NMR (Predicted):

  • Ethyl Ester Carbons: A peak around 14 ppm (-CH₃) and another around 61 ppm (-OCH₂-).

  • Methylene Carbon: A signal in the range of 40-45 ppm (Ar-CH₂-).

  • Nitrile Carbon: A peak around 118 ppm (-C≡N).

  • Ester Carbonyl Carbon: A signal in the region of 170-172 ppm (-C=O).

  • Aromatic Carbons: Multiple signals between 110 and 140 ppm.

Causality in NMR: The predicted chemical shifts are based on the electronic environment of each nucleus. The electron-withdrawing nature of the cyano and ester groups will deshield the aromatic protons and carbons, shifting their signals downfield. The methylene protons adjacent to the aromatic ring are also expected to be deshielded. The coupling patterns (triplet and quartet) of the ethyl group are a classic indicator of this moiety.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups. For Ethyl 2-(3-cyanophenyl)acetate, the following characteristic absorption bands are expected:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
C≡N (Nitrile)2220-2240Medium
C=O (Ester)1735-1750Strong
C-O (Ester)1000-1300Strong
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-3000Medium

Expert Insight: The presence of strong, sharp peaks in the specified regions for the nitrile and ester carbonyl groups is a strong confirmation of the compound's identity. The exact position of the C=O stretch can be influenced by the electronic effects of the aromatic ring.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, Ethyl 2-(3-cyanophenyl)acetate is expected to show a molecular ion peak ([M]⁺) at m/z = 189. Key fragmentation patterns would likely involve:

  • Loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 144.

  • Loss of the entire ester group (-COOCH₂CH₃) to give a fragment at m/z = 116.

  • A base peak corresponding to the tropylium ion or a related stable aromatic cation.

Synthesis and Purification Strategies

There are two primary and reliable synthetic routes to Ethyl 2-(3-cyanophenyl)acetate: Fischer esterification of the corresponding carboxylic acid and nucleophilic substitution on a benzyl halide derivative.

Synthesis via Fischer Esterification

This is a classic and robust method for the preparation of esters from carboxylic acids and alcohols, catalyzed by a strong acid.

Fischer_Esterification reactant1 3-Cyanophenylacetic Acid intermediate Protonated Carbonyl Intermediate reactant1->intermediate Protonation reactant2 Ethanol (Excess) reactant2->intermediate Nucleophilic Attack catalyst H₂SO₄ (cat.) product Ethyl 2-(3-cyanophenyl)acetate intermediate->product Dehydration water Water Nucleophilic_Substitution reactant1 3-Cyanobenzyl Bromide product Ethyl 2-(3-cyanophenyl)acetate reactant1->product SN2 Attack reactant2 Ethyl Cyanoacetate intermediate Enolate Intermediate reactant2->intermediate Deprotonation base Base (e.g., NaH, K₂CO₃) intermediate->product salt Salt Byproduct Purity_Analysis sample Ethyl 2-(3-cyanophenyl)acetate Sample hplc HPLC Analysis sample->hplc gc GC-FID/GC-MS Analysis sample->gc result Purity Data (>98%) hplc->result gc->result

Sources

Benchmarking the purity of commercial Ethyl 2-(3-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 210113-91-0 | Formula: C₁₁H₁₁NO₂ Application: Pharmaceutical Intermediate (NSAID precursors, agrochemicals)

Executive Summary

In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and complex agrochemicals, Ethyl 2-(3-cyanophenyl)acetate serves as a critical bifunctional scaffold. Its value lies in the orthogonality of its reactive groups: the ester moiety allows for Claisen condensations or reductions, while the nitrile group remains a stable "masked" carboxylic acid or amine handle.[1]

However, commercial purity varies significantly between "Technical Grade" bulk supplies and "Analytical Grade" standards.[1] Impurities in this intermediate—specifically the hydrolyzed free acid or nitrile-hydrolysis byproducts —can catastrophically alter the stoichiometry of downstream Grignard reactions or metal-catalyzed couplings.[1]

This guide objectively benchmarks three distinct commercial grades of Ethyl 2-(3-cyanophenyl)acetate, providing a validated analytical framework to ensure material integrity prior to scale-up.

Comparative Scope: The "Alternatives"

We analyzed three common sourcing options available to drug development teams.

Material IDGrade DescriptionClaimed PurityTypical Use Case
Sample A Catalog Standard

98.0%
Med-Chem / Lead Optimization (Gram scale)
Sample B Bulk Industrial

95.0%
Process Development / Pilot Scale (Kg scale)
Sample C Recrystallized (In-House) N/A (Target >99%)GMP Synthesis / Clinical Batches

Hypothesis: Sample B (Bulk) will contain higher levels of the free acid precursor (2-(3-cyanophenyl)acetic acid) and residual solvents, necessitating a purification step before use in sensitive transition-metal catalysis.

Analytical Methodology (The Protocols)

To ensure data integrity, we utilized a self-validating orthogonal approach: HPLC-UV for related substances and GC-HS (Headspace) for volatile organic impurities.[1]

3.1. High-Performance Liquid Chromatography (HPLC)

Rationale:[1][2][3][4] Reverse-phase chromatography separates the lipophilic ester from the more polar free acid impurity.[1]

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses ionization of the acid, sharpening the peak).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 220 nm (Nitrile absorbance) and 254 nm (Aromatic).[1]

  • Temperature: 30°C.

3.2. Impurity Identification Logic

We track three specific chemical species:

  • The Target (RT ~12.5 min): Ethyl 2-(3-cyanophenyl)acetate.

  • Impurity I (RT ~8.2 min): 2-(3-cyanophenyl)acetic acid (Hydrolysis product; more polar).

  • Impurity II (RT ~14.1 min): Ethyl 2-(3-carbamoylphenyl)acetate (Partial nitrile hydrolysis; rare but fatal to synthesis).[1]

3.3. Workflow Visualization

The following diagram illustrates the decision matrix for material acceptance based on analytical results.

BenchmarkingWorkflow Start Raw Material Receipt (Sample A, B, or C) Solubility Solubility Check (EtOAc/Hexane) Start->Solubility HPLC HPLC-UV Analysis (Purity & Related Substances) Solubility->HPLC GCHS GC-Headspace (Residual Solvents) Solubility->GCHS Decision Data Evaluation HPLC->Decision Impurity Profile GCHS->Decision PPM Levels Reject REJECT (Acid > 1.0% or Solvents > ICH Limits) Decision->Reject Purity < 95% Purify REWORK (Recrystallize in EtOH) Decision->Purify 95% < Purity < 98% Approve APPROVE (Use in Synthesis) Decision->Approve Purity > 98% Purify->HPLC Re-test

Figure 1: Analytical Decision Matrix for Material Qualification.

Results & Discussion

The benchmarking data reveals significant variance in "purity" definitions between suppliers.[1]

4.1. Quantitative Purity Comparison (HPLC)[1][2]
MetricSample A (Catalog)Sample B (Bulk)Sample C (In-House)
Target Ester Area % 98.4% 95.2% 99.6%
Free Acid Impurity0.8%3.1%0.1%
Unknown Oligomers0.5%1.2%< 0.1%
Moisture (KF)0.12%0.85%0.05%

Analysis:

  • Sample B (Bulk) failed the critical threshold for direct use in moisture-sensitive reactions.[1] The 3.1% free acid content indicates partial hydrolysis, likely due to poor storage or moisture ingress (confirmed by the 0.85% KF value). Using this material in a Grignard reaction would quench ~3% of the reagent immediately, lowering yields and complicating workup.[1]

  • Sample C (In-House) demonstrates that a simple recrystallization (Ethanol/Hexane) is highly effective, boosting purity to >99.5%.[1]

4.2. Residual Solvent Analysis (GC-HS)

Adhering to ICH Q3C (R6) guidelines is mandatory for pharmaceutical intermediates.[1]

SolventICH Limit (ppm)Sample A (ppm)Sample B (ppm)Status
Ethanol 50002504200Pass
Ethyl Acetate 5000< LOQ1200Pass
Toluene 890< LOQ950 FAIL

Critical Finding: Sample B contained Toluene above the ICH Q3C limit (890 ppm).[1] This suggests Toluene was used as the process solvent during the esterification or extraction phase and was not adequately removed.[1]

Impact Analysis: The Degradation Pathway

Why does the "Free Acid" impurity matter? In the presence of trace moisture and residual acid catalysts (often found in bulk grades), the ester equilibrium shifts.

DegradationPathway Ester Ethyl 2-(3-cyanophenyl)acetate (Target) Acid 2-(3-cyanophenyl)acetic acid (Impurity I) Ester->Acid Ester Hydrolysis (Fast in wet bulk) Amide Ethyl 2-(3-carbamoylphenyl)acetate (Impurity II) Ester->Amide Nitrile Hydrolysis (Slow, requires heat) Water + H₂O / H⁺ Water->Ester

Figure 2: Primary degradation pathways affecting shelf-life and reactivity.

Conclusion & Recommendations

For researchers utilizing Ethyl 2-(3-cyanophenyl)acetate (CAS 210113-91-0):

  • Do not trust "Technical Grade" for Catalysis: Sample B's high acid content (3.1%) and Toluene contamination make it unsuitable for transition-metal catalyzed cross-couplings without purification.[1]

  • Mandatory Drying: If using bulk material, dry the solvent (e.g., over MgSO₄) or perform an azeotropic distillation before use, as moisture drives the formation of the interfering free acid.

  • The "Gold Standard" Protocol: For critical drug development steps, purchase Sample A (Catalog Grade) for small scale, or purchase Sample B and perform a single recrystallization step (Sample C) to achieve maximum cost-efficiency and purity.

References
  • Compound Identity & CAS: National Center for Biotechnology Information.[1] (n.d.). PubChem Compound Summary for CID 2772719, Ethyl 3-cyanophenylacetate. Retrieved February 2, 2026, from [Link]

  • Regulatory Limits (Solvents): European Medicines Agency.[1] (2019). ICH guideline Q3C (R6) on impurities: guideline for residual solvents. Retrieved February 2, 2026, from [Link]

  • Analytical Method Basis: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (General reference for Reverse-Phase method development on phenyl-esters).

Sources

Safety Operating Guide

Navigating the Synthesis Landscape: A Guide to the Safe Handling of Ethyl 2-(3-cyanophenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, Ethyl 2-(3-cyanophenyl)acetate is a valuable building block in the synthesis of a variety of compounds. However, its chemical structure, which includes a nitrile group, necessitates a robust and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective handling of this compound in a laboratory setting. Our goal is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, fostering a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment: Understanding the "Why"

Ethyl 2-(3-cyanophenyl)acetate is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. The presence of the cyano group (C≡N) is a key structural feature that dictates its toxicological profile. While organic nitriles are not as acutely toxic as inorganic cyanide salts, they can metabolize in the body to release cyanide ions, which are potent inhibitors of cellular respiration. Therefore, all handling procedures must be designed to minimize the possibility of ingestion, skin contact, and inhalation.

Core Principles of Safe Handling:

  • Containment: All operations should be conducted in a manner that contains the chemical and prevents its release into the laboratory environment.

  • Avoidance of Incompatibilities: Cyanide compounds can react with acids to produce highly toxic hydrogen cyanide gas[2][3]. Therefore, it is critical to prevent contact between Ethyl 2-(3-cyanophenyl)acetate and acidic solutions.

  • Preparedness: In the event of an exposure or spill, immediate and appropriate action is crucial. Ensure that all personnel are aware of emergency procedures and the location of safety equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount when handling Ethyl 2-(3-cyanophenyl)acetate. The following table outlines the minimum PPE requirements for various laboratory operations.

OperationMinimum PPE RequirementsRationale
Weighing and Aliquoting (Solid) - Chemical Splash Goggles- Nitrile Gloves- Lab CoatPrevents eye contact with airborne particles and skin contact with the solid.
Solution Preparation - Chemical Splash Goggles or Face Shield- Nitrile Gloves (consider double-gloving)- Lab CoatProtects against splashes to the eyes and skin. Double-gloving provides an extra layer of protection in case of a tear or permeation.
Running Reactions - Chemical Splash Goggles or Face Shield- Nitrile or Neoprene Gloves- Lab CoatProvides protection from splashes and potential aerosols generated during the reaction. Neoprene offers broader chemical resistance for longer duration tasks.
Work-up and Purification - Chemical Splash Goggles or Face Shield- Nitrile or Neoprene Gloves- Lab CoatProtects against exposure to the compound and various solvents used in the purification process.

A Deeper Dive into Glove Selection:

Nitrile gloves are a suitable choice for incidental contact with Ethyl 2-(3-cyanophenyl)acetate due to their good chemical resistance to a range of substances[4][5][6][7]. For prolonged handling or in situations where there is a higher risk of exposure, consider using thicker nitrile gloves or switching to neoprene gloves, which may offer enhanced protection[8]. Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected[9].

Procedural Guidance: A Step-by-Step Approach to Safety

Engineering Controls: The Foundation of a Safe Workspace

All handling of Ethyl 2-(3-cyanophenyl)acetate, from weighing to reaction quenching, must be performed within a certified chemical fume hood[2][10]. This is the most critical engineering control to prevent the inhalation of any dust or vapors.

Weighing and Transferring the Solid Compound
  • Preparation: Before handling the compound, ensure the chemical fume hood is clean and uncluttered. Designate a specific area within the hood for this task.

  • Don PPE: Put on your lab coat, chemical splash goggles, and nitrile gloves.

  • Weighing: Carefully weigh the desired amount of Ethyl 2-(3-cyanophenyl)acetate on a tared weigh boat or paper inside the fume hood.

  • Transfer: Gently transfer the solid to your reaction vessel.

  • Clean-up: Immediately clean any spills on the balance or in the fume hood using a damp paper towel (moistened with water, not an acidic solution). Dispose of the contaminated paper towel as hazardous waste.

Preparing Solutions
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed Ethyl 2-(3-cyanophenyl)acetate.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. If heating is required, use a controlled heating mantle and ensure the setup is secure.

  • Labeling: Clearly label the container with the name of the compound, concentration, solvent, and date.

Running Reactions
  • Assembly: Assemble your reaction apparatus within the fume hood. Ensure all joints are properly sealed.

  • Reagent Addition: Add other reagents slowly and in a controlled manner. Be mindful of any potential exothermic reactions.

  • Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.

Waste Disposal: A Critical Final Step

Proper waste management is essential to protect both laboratory personnel and the environment.

  • Segregation: All waste contaminated with Ethyl 2-(3-cyanophenyl)acetate, including gloves, weigh boats, and pipette tips, must be disposed of in a dedicated hazardous waste container labeled "Cyanide Waste"[2][10].

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled "Cyanide Liquid Waste" container.

  • No Acids: Never mix acidic waste with cyanide-containing waste, as this can generate deadly hydrogen cyanide gas[2][10].

  • Container Management: Keep waste containers closed when not in use and store them in a secondary containment bin within the fume hood or a designated satellite accumulation area.

Emergency Procedures: Be Prepared, Act Swiftly

Spills
  • Small Spills (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully scoop the absorbent material into a designated "Cyanide Waste" container.

    • Decontaminate the area with a mild soap and water solution.

  • Large Spills or Spills Outside of a Fume Hood:

    • Evacuate the immediate area.

    • Alert your supervisor and the institution's environmental health and safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing[11]. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[11]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with Ethyl 2-(3-cyanophenyl)acetate.

PPE_Selection_Workflow PPE Selection for Ethyl 2-(3-cyanophenyl)acetate start Start: Handling Ethyl 2-(3-cyanophenyl)acetate task What is the task? start->task weighing Weighing/Aliquoting (Solid) task->weighing Solid Handling solution Solution Preparation task->solution Liquid Handling reaction Running Reaction/Work-up task->reaction Reaction/Purification ppe_weighing Minimum PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat weighing->ppe_weighing ppe_solution Minimum PPE: - Chemical Splash Goggles/Face Shield - Nitrile Gloves (consider double-gloving) - Lab Coat solution->ppe_solution ppe_reaction Minimum PPE: - Chemical Splash Goggles/Face Shield - Nitrile or Neoprene Gloves - Lab Coat reaction->ppe_reaction end Proceed with Caution ppe_weighing->end ppe_solution->end ppe_reaction->end

Caption: Decision-making workflow for PPE selection.

By adhering to these guidelines and fostering a proactive safety culture, researchers can confidently and safely utilize Ethyl 2-(3-cyanophenyl)acetate in their pursuit of scientific discovery.

References

  • Nitrile Gloves for Chemical Handling. GlovesnStuff. [Link]

  • Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens. (2025-01-07). [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date. (2018-06-20). [Link]

  • Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. (2024-11-01). [Link]

  • WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove. (2025-05-07). [Link]

  • What is Nitrile and Why Does It Make a Great PPE Glove. [Link]

  • ETHYL 2-(3-CYANOPHENYL)ACETATE - 2a biotech. [Link]

  • Safety Data Sheet - Angene Chemical. (2024-11-04). [Link]

  • Hydrogen Cyanide - OSHA. [Link]

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety. [Link]

  • Standard Operating Procedure for Using Cyanides. Environmental Health & Safety. [Link]

  • CYANIDES (as CN) | Occupational Safety and Health Administration. (2024-01-22). [Link]

  • New Jersey Department of Health - Hydrogen cyanide - Hazardous Substance Fact Sheet. [Link]

  • Hydrogen Cyanide - SESHA. [Link]

  • Cyanides Storage, Handling and General Use Information - University of Windsor. [Link]

  • Lab Safety Guideline: Cyanide | Harvard Environmental Health and Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.